2-[5-Tetrazolyl]PhenylboronicAcid
Description
BenchChem offers high-quality 2-[5-Tetrazolyl]PhenylboronicAcid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-Tetrazolyl]PhenylboronicAcid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
15884-01-8 |
|---|---|
Molecular Formula |
C32H16Cl2N8Sn |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Determining the pKa Values of 2-(5-tetrazolyl)phenylboronic Acid's Tetrazole Nitrogens
Abstract: This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the theoretical and practical aspects of determining the pKa values of the tetrazole moiety in 2-(5-tetrazolyl)phenylboronic acid. The acidity of the tetrazole ring is a critical parameter influencing the compound's pharmacokinetic and pharmacodynamic properties, making its accurate determination essential. This document outlines established experimental methodologies, including potentiometric titration and UV-Vis spectrophotometry, complemented by computational prediction techniques. Each section is designed to offer not just procedural steps but also the underlying scientific rationale, ensuring a robust and validated approach to pKa determination.
Introduction: The Significance of Acidity in a Bifunctional Molecule
2-(5-tetrazolyl)phenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] It incorporates two key functional groups: a phenylboronic acid and a tetrazole ring. The boronic acid moiety is well-known for its ability to form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems.[1][2] The tetrazole ring, a bioisostere of the carboxylic acid group, is a common feature in pharmaceuticals due to its favorable metabolic stability and similar pKa at physiological pH.[3]
The overall ionization state of 2-(5-tetrazolyl)phenylboronic acid is governed by the pKa values of both the boronic acid's hydroxyl groups and the tetrazole's N-H proton. Understanding the specific pKa of the tetrazole nitrogen is crucial as it dictates the molecule's charge, solubility, membrane permeability, and receptor-binding interactions under physiological conditions. This guide will focus on the methodologies to precisely determine this critical parameter.
Theoretical Foundations: Understanding Acidity in Context
The acidity of a functional group is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. For 2-(5-tetrazolyl)phenylboronic acid, we are interested in the equilibrium shown below:
Caption: Ionization equilibrium of the tetrazole ring.
Several factors influence the pKa of the tetrazole ring in this specific molecule:
-
Inductive Effects: The phenylboronic acid group, particularly its electron-withdrawing or donating nature, will influence the electron density on the tetrazole ring, thereby affecting the acidity of the N-H proton.
-
Intramolecular Interactions: The ortho-positioning of the tetrazole and boronic acid groups can lead to through-space interactions or hydrogen bonding, which may stabilize the protonated or deprotonated form, thus altering the pKa.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact the stability of the charged and neutral species, leading to shifts in the measured pKa.[4]
The parent tetrazole has a pKa of approximately 4.89, similar to carboxylic acids. However, the substituent at the 5-position strongly influences this value. For instance, 5-phenyltetrazole has an acidity similar to benzoic acid due to resonance stabilization of the conjugate base. The boronic acid group itself is a Lewis acid, typically with a pKa in the range of 8-9 for phenylboronic acid.[5] The interplay between these two acidic groups necessitates careful experimental determination.
Experimental Determination of pKa
The most reliable methods for pKa determination are experimental. Potentiometric titration and UV-Vis spectrophotometry are the gold standards, each with its own set of advantages.
Potentiometric Titration
This method involves monitoring the pH of a solution of the analyte as a titrant (a strong base, e.g., NaOH) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[6][7]
Rationale for Method Selection: Potentiometric titration is a direct and robust method that provides a clear thermodynamic measurement of the pKa. It is particularly useful for compounds with sufficient solubility in aqueous or mixed-solvent systems.
Detailed Experimental Protocol:
-
Preparation of Solutions:
-
Analyte Solution: Prepare a ~1 mM solution of 2-(5-tetrazolyl)phenylboronic acid in a suitable solvent.[6] High-purity water is ideal, but if solubility is an issue, a co-solvent like methanol or DMSO can be used. Note that the pKa value will be solvent-dependent.[4]
-
Titrant: Prepare a standardized, carbonate-free ~0.1 M NaOH solution.
-
Ionic Strength Adjuster: Prepare a ~0.15 M KCl solution to maintain a constant ionic strength throughout the titration.[6]
-
-
Apparatus Setup:
-
Use a calibrated pH meter with a glass electrode.
-
Employ a temperature-controlled reaction vessel with a magnetic stirrer.
-
Purge the analyte solution with nitrogen to remove dissolved CO2, which can interfere with the titration.[6]
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in the reaction vessel.
-
Add the ionic strength adjuster.
-
Immerse the pH electrode and begin stirring.
-
Add the NaOH titrant in small, precise increments.
-
Record the pH reading after each addition, ensuring the reading is stable (drift < 0.01 pH units/minute).[6]
-
Continue the titration well past the expected equivalence point(s).
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (which shows a peak at the equivalence point) or by finding the pH at the midpoint of the buffer region.
-
Given the two acidic moieties, two inflection points are expected. The lower pKa will correspond to the more acidic proton, which is anticipated to be the tetrazole N-H.
-
Caption: Workflow for pKa determination via potentiometric titration.
UV-Vis Spectrophotometry
This method is based on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve is generated from which the pKa can be derived.[7]
Rationale for Method Selection: UV-Vis spectrophotometry is highly sensitive and requires only a small amount of sample. It is an excellent alternative for compounds with poor water solubility or when a potentiometric setup is unavailable.[8]
Detailed Experimental Protocol:
-
Wavelength Selection:
-
Record the UV-Vis spectra of the analyte in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the spectra of the fully protonated and deprotonated species.
-
Select an analytical wavelength where the difference in molar absorptivity between the two species is maximal.[7]
-
-
Preparation of Buffers:
-
Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12). Universal buffers like Britton-Robinson can be used, or a series of standard buffers (e.g., phosphate, borate).
-
-
Measurement:
-
Prepare a series of solutions with a constant concentration of the analyte, each in a different pH buffer.
-
Measure the absorbance of each solution at the pre-determined analytical wavelength.
-
-
Data Analysis:
-
Plot the measured absorbance versus pH.
-
The resulting data should form a sigmoid curve. The pKa is the pH at the inflection point of this curve.[7]
-
The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_I - A)/(A - A_HA)] where A is the absorbance at a given pH, A_I is the absorbance of the ionized species, and A_HA is the absorbance of the neutral species.
-
Computational pKa Prediction
In addition to experimental methods, computational chemistry offers powerful tools for estimating pKa values.[9] These methods are particularly useful for guiding experimental design and for understanding the electronic factors that determine acidity.
Rationale for Method Selection: Computational methods can provide valuable insights into the pKa of molecules prior to their synthesis.[9] They allow for systematic studies of substituent effects and conformational influences.
Methodology Overview:
pKa prediction is typically based on calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. This is often done using a thermodynamic cycle.
Caption: Thermodynamic cycle for computational pKa prediction.
Workflow using Density Functional Theory (DFT):
-
Geometry Optimization: Perform geometry optimizations for both the protonated (neutral tetrazole) and deprotonated (tetrazolate anion) forms of the molecule in the gas phase and in a simulated aqueous environment using a solvation model like the Polarizable Continuum Model (PCM).[10]
-
Frequency Calculations: Perform frequency calculations to obtain the thermal corrections to the Gibbs free energy.
-
Calculate ΔG: Calculate the Gibbs free energy of the deprotonation reaction in solution. It's important to consider multiple low-energy conformations, especially for flexible molecules, as this can significantly impact the accuracy of the calculated pKa.[11][12]
-
pKa Calculation: Use the calculated ΔG to determine the pKa. This requires a reliable value for the solvation free energy of the proton, which is a known challenge in computational chemistry. Often, a relative calculation using a reference compound with a known pKa is employed to improve accuracy.[13]
Key Consideration: For arylboronic acids, computational pKa determination can be challenging due to the need to account for multiple conformations of the hydroxyl groups.[11][12]
Data Summary and Interpretation
The expected pKa values for 2-(5-tetrazolyl)phenylboronic acid will be a composite of the individual acidities of the tetrazole and boronic acid groups, modulated by their intramolecular interaction.
| Functional Group | Parent Compound pKa | Expected Range in Target Molecule | Primary Influencing Factors |
| Tetrazole N-H | ~4.89 (for tetrazole) | 3.5 - 5.0 | Inductive effect of the ortho-boronic acid group, potential intramolecular hydrogen bonding. |
| Boronic Acid | ~8.83 (for phenylboronic acid)[5] | 7.5 - 9.0 | Inductive effect of the ortho-tetrazole group. Note: This is a Lewis acid pKa.[8] |
Interpretation of Results:
-
The first pKa observed experimentally (the lower value) will correspond to the deprotonation of the more acidic functional group, which is predicted to be the tetrazole N-H.
-
The second pKa will correspond to the ionization of the boronic acid, which acts as a Lewis acid by accepting a hydroxide ion to form a tetrahedral boronate species.[14]
-
Any significant deviation from the expected ranges could indicate strong intramolecular hydrogen bonding or unusual electronic effects that stabilize or destabilize the conjugate base.
Conclusion
Accurately determining the pKa of the tetrazole nitrogens in 2-(5-tetrazolyl)phenylboronic acid is a critical step in its characterization for pharmaceutical or materials science applications. This guide has detailed a dual approach, combining rigorous experimental methods like potentiometric titration and UV-Vis spectrophotometry with the predictive power of computational chemistry. By understanding the principles behind each method and executing the protocols with care, researchers can obtain reliable pKa values. This data is indispensable for predicting the compound's behavior in biological systems and for the rational design of new molecules with optimized properties.
References
-
Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. ResearchGate.
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC.
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
-
Process for preparing tetrazolylphenylboronic acid intermediates. Google Patents.
-
On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.
-
2-(Tetrazol-5-yl)phenylboronic acid. Sigma-Aldrich.
-
Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. Royal Society of Chemistry.
-
Computational Approaches for the Prediction of pKa Values. Routledge.
-
2-(2H-Tetrazol-5-yl)phenylboronic acid. Chem-Impex.
-
TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE.
-
Tetrazole. Wikipedia.
-
Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. ResearchGate.
-
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
-
Development of Methods for the Determination of pKa Values. PMC.
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
-
On the Computational Determination of the pKa of Some Arylboronic Acids. ResearchGate.
-
Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. PubMed.
-
The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
-
Boronic acid with high oxidative stability and utility in biological contexts. PMC.
-
2-(Tetrazol-5-yl)phenylboronic acid, 95%. Thermo Scientific Chemicals.
-
Phenylboronic acid. Wikipedia.
-
Selected boronic acids and their pKa values. ResearchGate.
-
Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. Journal of the Turkish Chemical Society, Section A: Chemistry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. routledge.com [routledge.com]
- 10. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
solubility of ortho-tetrazolyl phenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of ortho-Tetrazolyl Phenylboronic Acid in Organic Solvents
Introduction: A Molecule of Dichotomous Functionality
ortho-Tetrazolyl phenylboronic acid, specifically 2-(2H-tetrazol-5-yl)phenylboronic acid, represents a fascinating convergence of two highly sought-after functional groups in medicinal chemistry and organic synthesis.[1] The boronic acid moiety is a cornerstone of modern cross-coupling reactions (e.g., the Suzuki reaction) and is recognized for its ability to form reversible covalent bonds with diols, a feature exploited in sensors and targeted drug delivery.[2][3] Concurrently, the tetrazole ring serves as a metabolically stable isostere for the carboxylic acid group, offering a similar acidic profile (pKa ≈ 4.89) while often improving pharmacokinetic properties.[4][5]
The strategic placement of these two groups on the same phenyl scaffold, particularly in an ortho relationship, creates a molecule with unique physicochemical properties that directly govern its behavior in solution. Understanding and predicting its solubility is paramount for researchers in drug development aiming to formulate active pharmaceutical ingredients (APIs), for synthetic chemists designing reaction conditions, and for materials scientists developing novel sensors.[1][3] This guide provides a deep dive into the theoretical underpinnings of this compound's solubility, outlines robust experimental protocols for its determination, and presents an anticipated solubility profile based on first principles.
Pillar 1: Physicochemical Properties & Intermolecular Forces
The solubility of ortho-tetrazolyl phenylboronic acid is not governed by a single feature but by the interplay of its constituent parts. A thorough analysis of each functional group is essential to predict its behavior.
The Boronic Acid Group: A Lewis Acidic Hub
Phenylboronic acid itself is a white, crystalline solid.[2] Its boron atom is sp²-hybridized, leaving it with a vacant p-orbital that imparts mild Lewis acidity. This acidity allows it to accept an electron pair from a Lewis base (like a hydroxyl ion), which is fundamental to its pKa of approximately 8.83.[2] In the solid state and in non-polar solvents, phenylboronic acids have a strong tendency to self-associate through hydrogen bonding between the hydroxyl groups, often forming dimeric structures or trimeric anhydrides known as boroxines upon dehydration.[2][6][7] This extensive hydrogen bonding network contributes significantly to its solubility characteristics. Phenylboronic acid is generally soluble in polar organic solvents but has poor solubility in nonpolar hydrocarbons like hexanes.[2][8]
The Tetrazole Group: An Acidic, Aromatic Moiety
Tetrazoles are nitrogen-rich, five-membered aromatic heterocycles.[4] The 5-substituted 1H-tetrazole tautomer is a weak acid with a pKa around 4.89, comparable to that of carboxylic acids.[4][9] This acidity arises from the proton on the nitrogen atom, and its deprotonation results in a resonance-stabilized anion. The four nitrogen atoms in the ring are excellent hydrogen bond acceptors, while the N-H group is a strong hydrogen bond donor.[10] This dual capacity for hydrogen bonding makes tetrazoles soluble in protic solvents like water and alcohols, as well as polar aprotic solvents such as DMSO and DMF.[4]
Synergistic Effects in the ortho Isomer
The combination of these two groups on a single phenyl ring creates a molecule with complex characteristics:
-
Amphiphilic Nature : The non-polar phenyl ring contrasts with the two highly polar, hydrogen-bonding functional groups.
-
Dual Acidity : The molecule possesses both a Brønsted-Lowry acidic proton on the tetrazole ring (pKa ≈ 4.9) and a Lewis acidic boron center (pKa ≈ 8.8).
-
Intramolecular Interactions : The ortho positioning allows for the potential formation of an intramolecular hydrogen bond between a boronic acid -OH group and a nitrogen atom of the tetrazole ring. This can influence the molecule's conformation and reduce the availability of these groups for intermolecular interactions with the solvent, potentially lowering solubility compared to its meta or para isomers.[11]
The diagram below illustrates the key potential interactions governing the molecule's solubility.
Caption: Key molecular interactions influencing solubility.
Pillar 2: Experimental Protocols for Solubility Determination
To ensure scientific rigor, solubility should be assessed using systematic and reproducible methods. The choice of protocol depends on the required precision, from qualitative screening to quantitative determination.
Protocol 1: Qualitative Solubility Classification
This method, adapted from standard organic chemistry procedures, rapidly classifies the compound's solubility across a range of solvents and provides initial insights into its acid-base properties.[12][13][14]
Objective: To categorize the compound as "Soluble," "Partially Soluble," or "Insoluble" in various solvents and to probe its acidic/basic nature.
Materials:
-
ortho-Tetrazolyl phenylboronic acid
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Graduated pipettes or micropipettes
-
Solvent set: Water, Methanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane (DCM), Toluene, Hexanes, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃.
Step-by-Step Methodology:
-
Preparation : Accurately weigh approximately 5 mg of the compound into a clean, dry test tube.
-
Solvent Addition : Add 0.5 mL of the chosen solvent to the test tube.
-
Mixing : Vigorously mix the contents using a vortex mixer for 60 seconds.
-
Observation : Allow the mixture to stand for 1-2 minutes and observe.
-
Soluble : The solid completely dissolves, leaving a clear, homogenous solution.
-
Partially Soluble : A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble : The solid does not appear to dissolve at all.
-
-
Acid-Base Testing (for aqueous insolubility) : If the compound is insoluble in water, repeat steps 1-4 using 5% NaOH, 5% NaHCO₃, and 5% HCl.
-
Solubility in 5% NaOH or 5% NaHCO₃ indicates an acidic compound.[13] Given the two pKa values, solubility is expected in both.
-
Solubility in 5% HCl would indicate a basic functional group.
-
Protocol 2: Quantitative Determination by the Dynamic Method
For precise solubility data (e.g., mg/mL), a dynamic or turbidimetric method is highly effective. This technique involves measuring the temperature at which a suspension of known composition becomes a clear solution upon heating.[8][15][16]
Objective: To determine the equilibrium solubility of the compound in a specific solvent as a function of temperature.
Materials:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating water bath with temperature control (±0.1 °C)
-
Calibrated digital thermometer
-
Luminance probe or turbidity sensor
-
Analytical balance (±0.1 mg)
Step-by-Step Methodology:
-
Sample Preparation : Prepare a series of mixtures with known mole fractions of the compound in the desired solvent.
-
Initial State : Place a mixture in the jacketed vessel and begin stirring. The initial mixture should be a turbid suspension at room temperature.
-
Controlled Heating : Slowly heat the vessel using the circulating bath at a controlled rate (e.g., 0.1 °C/min) to ensure thermal equilibrium.
-
Endpoint Detection : Continuously monitor the light transmittance or turbidity of the solution. The "solubility temperature" is the point at which the last solid particles dissolve, resulting in a sharp increase in light intensity to a stable maximum.[8]
-
Data Collection : Record the solubility temperature for each mixture of known composition.
-
Solubility Curve Construction : Plot the mole fraction of the solute against the corresponding solubility temperature to generate a solubility curve. From this curve, the solubility at any given temperature within the measured range can be interpolated.
The experimental workflow for determining solubility is outlined in the diagram below.
Caption: Experimental workflow for solubility assessment.
Pillar 3: Anticipated Solubility Profile & Data Summary
While precise experimental data is pending, an authoritative prediction of solubility can be made based on the principles of "like dissolves like" and the specific functionalities of the molecule.[14] The strong hydrogen bonding capabilities and dual acidic nature are the primary drivers.
The following table summarizes the anticipated solubility of ortho-tetrazolyl phenylboronic acid in common organic solvents.
| Solvent Class | Solvent | Polarity Index | H-Bonding Capability | Anticipated Solubility | Rationale |
| Polar Protic | Water | 10.2 | Donor & Acceptor | Low to Moderate | The two polar groups promote solubility, but the non-polar phenyl ring limits it. Solubility will be highly pH-dependent, increasing significantly in basic conditions.[17] |
| Methanol / Ethanol | 5.1 / 4.3 | Donor & Acceptor | High | Excellent H-bond donors and acceptors that can effectively solvate both the tetrazole and boronic acid groups. | |
| Polar Aprotic | DMSO / DMF | 7.2 / 6.4 | Acceptor Only | High | High polarity and strong H-bond accepting capabilities can disrupt the solute's self-association and solvate the N-H and O-H groups.[4] |
| Acetonitrile | 5.8 | Acceptor Only | Moderate | Polar enough to interact with the functional groups, but a weaker H-bond acceptor than DMSO or DMF. | |
| Acetone | 5.1 | Acceptor Only | Moderate | Good polarity and H-bond acceptance. Phenylboronic acid shows high solubility in ketones.[6][8] | |
| Ethyl Acetate | 4.4 | Acceptor Only | Low to Moderate | Lower polarity and moderate H-bond acceptance may be insufficient to fully overcome the solute's crystal lattice energy. | |
| Low Polarity | Dichloromethane | 3.1 | Weak Acceptor | Low | Can act as a very weak H-bond acceptor but lacks the polarity to effectively solvate the polar groups. |
| Diethyl Ether / THF | 2.8 / 4.0 | Acceptor Only | Low to Moderate | The ether oxygen can accept hydrogen bonds, providing some solubility, especially for THF. Phenylboronic acid has high solubility in ether.[6][8] | |
| Non-Polar | Toluene | 2.4 | None | Insoluble | Cannot effectively solvate the highly polar functional groups or disrupt the intermolecular hydrogen bonding. |
| Hexanes | 0.1 | None | Insoluble | Lacks any significant intermolecular forces to interact with the solute. Phenylboronic acid is poorly soluble in hexanes.[2] |
Conclusion
The solubility of ortho-tetrazolyl phenylboronic acid is a complex function of its unique, dichotomous structure. The molecule's behavior is dominated by the strong hydrogen bonding capacity and acidic nature of both the tetrazole and boronic acid moieties. High solubility is anticipated in polar solvents, particularly those that can act as both hydrogen bond donors and acceptors (e.g., methanol) or are very strong acceptors (e.g., DMSO). Conversely, it is expected to be insoluble in non-polar hydrocarbon solvents. The potential for intramolecular hydrogen bonding due to the ortho-substitution may modulate its solubility relative to other isomers. The experimental protocols provided herein offer a robust framework for validating these predictions and generating the precise data required for applications ranging from pharmaceutical formulation to synthetic chemistry.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
- ResearchGate. (n.d.). Solubility of investigated compounds in water.
- Unknown. (n.d.).
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd.
- Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.
- Unknown. (n.d.). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- ResearchGate. (n.d.). Solubility temperatures of phenylboronic acid (1) as a function of its mole fraction (x1) in saturated solution of the solvents listed on the chart.
- El-Gazzar, M. G., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- Chem LibreTexts. (2023). Solubility of Organic Compounds. Chem LibreTexts.
- Manzoor, S., et al. (2026). Physiochemical and energetic properties of energetic compounds based on the tetrazole framework.
- Guidechem. (2024).
- Shevchenko, N. O., et al. (2023).
- ResearchGate. (n.d.). pKa values for boronic acids 1-7.
- Kamal, A., et al. (2013).
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Santos, L. L., et al. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.
- Chem-Impex. (n.d.). 4-(2H-Tetrazol-5-yl)phenylboronic acid. Chem-Impex.
- Wang, R., et al. (n.d.).
- Wuest, J. D., et al. (n.d.). Molecular Tectonics. Use of the Hydrogen Bonding of Boronic Acids To Direct Supramolecular Construction.
- Zhang, J., et al. (n.d.). Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds.
- University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison Department of Chemistry.
- Carlucci, L., et al. (2022). New β-Diketonate Ligands Containing 5-Tetrazolyl Groups as Building Blocks for Coordination Polymers and Supramolecular Frameworks. Inorganics.
- Chem-Impex. (n.d.). 2-(2H-Tetrazol-5-yl)phenylboronic acid. Chem-Impex.
- ResearchGate. (n.d.). Selected boronic acids and their pKa values.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phmethods.net [phmethods.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Correlation of hydrogen-bonding propensity and anticancer profile of tetrazole-tethered combretastatin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. scribd.com [scribd.com]
- 14. chem.ws [chem.ws]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
2-(2H-tetrazol-5-yl)phenylboronic acid CAS 155884-01-8 suppliers
The following is an in-depth technical monograph on 2-(2H-tetrazol-5-yl)phenylboronic acid , designed for researchers and drug development professionals.
CAS: 155884-01-8 | Formula: C₇H₇BN₄O₂ | MW: 189.97 g/mol
Executive Summary
2-(2H-tetrazol-5-yl)phenylboronic acid (CAS 155884-01-8) is a critical organoboron building block, primarily utilized in the convergent synthesis of angiotensin II receptor antagonists (ARBs), specifically the "sartan" class of antihypertensives (e.g., Losartan, Valsartan). Its structural uniqueness lies in the ortho-positioning of a bioisosteric tetrazole ring relative to the boronic acid moiety.
This guide addresses the specific challenges associated with this compound: protodeboronation instability , boroxine-acid equilibrium , and catalyst poisoning due to the free tetrazole N-H functionality. It provides actionable protocols for sourcing, quality control, and synthetic application.
Chemical Profile & Critical Quality Attributes (CQAs)
The Boroxine-Acid Equilibrium
Like most arylboronic acids, CAS 155884-01-8 exists in a dynamic equilibrium between the free acid (monomer) and the cyclic trimeric anhydride (boroxine). This is not an impurity but a physical state dictated by moisture content and storage history.
Implication: A "purity" assay of >98% by HPLC may not account for stoichiometry errors in coupling reactions if the molecular weight calculation assumes 100% monomer.
Figure 1: The reversible dehydration cycle. Commercial samples often exist as a mixture. Stoichiometry adjustments are required if the boroxine content is high.
Stability & Protodeboronation
The ortho-tetrazole group exerts a significant electronic effect. Under basic conditions (standard Suzuki coupling), the C-B bond is susceptible to hydrolytic cleavage (protodeboronation), yielding 5-phenyltetrazole.
-
Storage: -20°C, under Argon. Hygroscopic.
-
Solubility: Soluble in DMSO, MeOH, THF. Low solubility in non-polar hydrocarbons.[1]
Sourcing Strategy & Supplier Landscape
Sourcing this compound requires distinguishing between "Catalog Grade" (for R&D screening) and "Process Grade" (for scale-up).
Supplier Evaluation Matrix
| Supplier Category | Typical Vendors | Purity Spec | Primary Use Case | Risk Factor |
| Tier 1: Global Catalog | Sigma-Aldrich, TCI, Thermo (Acros/Alfa) | ≥95% (NMR) | MedChem Discovery, Milligram scale | High Cost, High Reliability |
| Tier 2: Specialized Boron | Combi-Blocks, Boron Molecular, Frontier Scientific | ≥97% (HPLC) | Gram to Kilo scale optimization | Variable Lead Times |
| Tier 3: Bulk/CDMO | BLDpharm, Pure Chemistry (China) | ≥98% (Process) | GMP Manufacturing, Pilot Plant | Batch Consistency, Impurity Profile |
Incoming Quality Control (IQC) Protocol
Do not rely solely on the Certificate of Analysis (CoA). Perform the following "Self-Validating" check upon receipt:
-
Visual Inspection: White to off-white powder. Yellowing indicates oxidation or phenol formation.
-
¹H NMR (DMSO-d₆):
-
Check for the disappearance of B-OH protons (often broad singlets around 8-9 ppm) vs. aromatic signals.
-
Crucial Step: Add one drop of D₂O to the NMR tube. This hydrolyzes any boroxine back to the acid, simplifying the spectrum and allowing accurate integration of the aromatic region to confirm the skeleton without anhydride interference.
-
Synthetic Application: The Losartan Pathway
The primary utility of CAS 155884-01-8 is in the synthesis of biphenyl-tetrazole pharmacophores. There are two distinct synthetic strategies: the Protected Route (Industrial Standard) and the Direct Route (Academic/Green).
The Challenge of the "Free" Tetrazole
Using CAS 155884-01-8 (Unprotected) directly in palladium-catalyzed cross-coupling is difficult because:
-
Catalyst Poisoning: The acidic N-H of the tetrazole coordinates strongly to Pd(II), arresting the catalytic cycle.
-
Solubility: The free acid is poorly soluble in non-polar solvents (Toluene) often used in Suzuki couplings.
Industrial Standard: Trityl Protection
To bypass these issues, the compound is typically converted to its trityl-protected analog before coupling.
Figure 2: The standard industrial workflow involves protecting the tetrazole moiety to prevent catalyst deactivation.
Protocol: Tritylation of CAS 155884-01-8
If you purchase the unprotected acid (CAS 155884-01-8) but need high-yield coupling:
-
Reagents: Suspend CAS 155884-01-8 (1.0 equiv) in DCM (10 mL/g).
-
Base: Add Triethylamine (1.2 equiv). The solution should clear as the salt forms.
-
Protection: Add Trityl Chloride (Triphenylmethyl chloride, 1.05 equiv) portion-wise at 0°C.
-
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (the product is much less polar).
-
Workup: Wash with water, dry over MgSO₄, and concentrate.
-
Result: You now have the Trityl-protected boronic acid , which is highly soluble in toluene and compatible with standard Pd(PPh₃)₄ protocols.
Advanced Protocol: Direct Aqueous Coupling
For researchers avoiding the trityl group (Green Chemistry approach), direct coupling is possible but requires specific conditions to prevent N-H poisoning.
Optimized Conditions:
-
Catalyst: Pd(dppf)Cl₂[2][3]·DCM (Higher stability) or Pd(OAc)₂/SPhos (Buchwald ligands prevent poisoning).
-
Solvent: Dioxane/Water (4:1) or Ethanol/Water (1:1). The water is crucial to solvate the tetrazolate anion.
-
Base: K₃PO₄ (3.0 equiv). Stronger bases facilitate the reaction but increase protodeboronation risk.
-
Temperature: 80°C (Do not exceed 100°C; thermal instability).
Step-by-Step:
-
Charge reaction vessel with Aryl Bromide (1.0 equiv), CAS 155884-01-8 (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Add solvent (degassed).
-
Add Catalyst (2-5 mol%).
-
Heat to 80°C under Argon for 4–6 hours.
-
Note: If conversion stalls, add more boronic acid (0.2 equiv), as some may have deboronated.
References
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 59(21), 6391–6394. Link
-
Miyaura, N., & Suzuki, A. (1995).[4][5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Sigma-Aldrich. "Product Specification: 2-(Tetrazol-5-yl)phenylboronic acid." Sigma-Aldrich Catalog. Link
-
Bhagat, S., et al. (2024). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[3] RSC Advances, 14, 28626-28630. Link
-
Kurth, M. J., et al. (1999). "Solid-Phase Synthesis of Biaryls via the Suzuki Cross-Coupling Reaction." Chemical Reviews, 99(6), 1549–1582. Link
Sources
- 1. d-nb.info [d-nb.info]
- 2. diva-portal.org [diva-portal.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
Technical Guide: Zwitterionic Character & Aqueous Dynamics of 2-(5-Tetrazolyl)phenylboronic Acid
[1][2]
Executive Summary
This technical guide provides a rigorous analysis of 2-(5-tetrazolyl)phenylboronic acid (2-TPBA) , a privileged scaffold in medicinal chemistry.[1][2] Unlike simple phenylboronic acids, 2-TPBA exhibits complex solution behavior driven by the ortho-positioning of the tetrazole ring relative to the boronic acid moiety.[1]
This guide focuses on the "Zwitterionic Hypothesis," which posits that an intramolecular B–N interaction creates a hypervalent boronate species with distinct solubility, pKa, and binding properties compared to its open-chain conformers. Understanding this equilibrium is critical for researchers utilizing 2-TPBA as a carboxylic acid bioisostere, a transition-state inhibitor for proteases, or a reversible covalent warhead.[1]
Part 1: Structural Dynamics & The Zwitterionic Mechanism
The Ortho-Effect and B–N Coordination
The core chemical feature of 2-TPBA is the proximity of the Lewis acidic boron atom to the Lewis basic nitrogen atoms of the tetrazole ring.[1] In aqueous media, this molecule does not exist as a static structure but as a dynamic equilibrium between an "Open" trigonal planar form and a "Closed" tetrahedral form.
The Zwitterionic State: At specific pH ranges (typically pH 2–5), the tetrazole remains protonated (neutral), while the boronic acid is neutral.[2] However, the lone pair on the tetrazole nitrogen (N2 or N3) can coordinate datively to the empty p-orbital of the boron.[1][2]
-
Boron: Accepts electron density
Becomes anionic ( , tetrahedral).[2] -
Tetrazole: Donates electron density
Becomes cationic (protonated iminium character).[1][2]
This results in a net-neutral zwitterionic spiro-cycle , distinct from the anionic species observed at high pH.[1]
Graphviz Visualization: The Equilibrium Landscape
The following diagram illustrates the pH-dependent speciation, highlighting the zwitterionic transition state.
Figure 1: The dynamic equilibrium of 2-TPBA showing the formation of the zwitterionic species via intramolecular B–N coordination.[1]
Part 2: Aqueous Solution Behavior
pKa Shifts and Solubility
The formation of the intramolecular bond significantly alters the acidity of the boronic acid.
-
Typical Phenylboronic Acid pKa: ~8.8[2]
-
Typical Tetrazole pKa: ~4.5–5.0[2]
-
2-TPBA Apparent pKa: The Wulff-type interaction (B–N bond) stabilizes the tetrahedral boronate, effectively lowering the pKa of the boron moiety.[1] In many ortho-substituted systems, this can drop the apparent pKa to ~5.0–6.0, making the boronate anionic (or zwitterionic) at physiological pH (7.4).[1][2]
Comparative Physicochemical Data
The following table summarizes the expected shifts in properties due to the zwitterionic character.
| Property | Phenylboronic Acid (Control) | 2-(5-Tetrazolyl)PBA (2-TPBA) | Implications for Drug Design |
| Hybridization (pH 7) | Mixed | Enhanced binding to serine proteases (mimics tetrahedral intermediate).[1][2] | |
| Solubility (Aq) | Low (< 10 mM) | High (due to polarity/charge) | Improved formulation potential without co-solvents.[1][2] |
| LogD (pH 7.4) | ~1.5 (Lipophilic) | < 0 (Hydrophilic/Zwitterionic) | Lower passive permeability; requires active transport or prodrug strategies.[1][2] |
| Reactivity | Reacts with diols at pH > 8.5 | Reacts with diols at pH > 6.0 | Capable of binding carbohydrates/glycans at physiological pH. |
Part 3: Experimental Protocols (Self-Validating)
To confirm the zwitterionic character in your specific buffer system, use the following validated protocols.
Protocol A: pH-Dependent NMR Titration
This is the gold standard for distinguishing
Reagents:
Workflow:
-
Preparation: Prepare 5 samples of 2-TPBA at pH 2.0, 4.0, 6.0, 7.4, and 10.0.
-
Acquisition: Run
NMR (typically 128–160 MHz). Use quartz tubes if possible to minimize background boron signal. -
Analysis:
-
Signal at ~30 ppm: Indicates
hybridization (Open Neutral). -
Signal at ~5–10 ppm: Indicates
hybridization (Closed Zwitterion or Anion).[2]
-
-
Validation: Plot Chemical Shift (
) vs. pH. An inflection point near pH 5.0 confirms the stabilization of the tetrahedral form by the tetrazole.
Protocol B: Potentiometric Titration for pKa Determination
Objective: Determine the macroscopic pKa values to calculate the zwitterionic fraction.
Workflow:
Figure 2: Step-by-step workflow for determining the pKa profile.
Part 4: Applications in Drug Discovery[3][4][5]
Bioisosterism
2-TPBA is a "transition-state mimic" bioisostere.[1] While carboxylic acids are planar (
Reversible Covalent Binding
Unlike electrophilic warheads (e.g., acrylamides) that bind permanently, the boron in 2-TPBA forms reversible covalent bonds with active site serine or threonine residues.[1][2] The zwitterionic character ensures that the boron is "primed" for nucleophilic attack, lowering the activation energy for binding.
References
-
Bioisosterism of Boronic Acids: Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[3][4][5][6] Source: National Institutes of Health (PMC).[2] URL:[Link]
-
Tetrazole Acidity & Properties: Title: Bioisosteres in Drug Discovery: Focus on Tetrazole.[7] Source: ResearchGate.[2][5] URL:[Link]
-
Chemical Structure & Identifiers: Title: 2-(Tetrazol-5-yl)phenylboronic acid (Compound Summary).[1][2][3][8][9] Source: PubChem.[2][3][4][9] URL:[Link][1][2][3]
-
Ortho-Effect in Boronic Acids: Title: Structure-based discovery of a boronic acid bioisostere of combretastatin A-4.[1][10][11] Source: Chemistry & Biology (via PubMed).[1][2] URL:[Link]
-
General Boronic Acid pKa Data: Title: pKa values for boronic acids.[6][11][12] Source: ResearchGate (Supplementary Data).[1][2] URL:[Link][1][2]
Sources
- 1. [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | C26H21BN4O2 | CID 9954488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-(2H-Tetrazol-5-yl)-Phenylboronic Acid CAS:155884-01-8(HZ52006024) - 沪震生物官方商城-沪震生物-试剂盒,ELISA试剂盒, 检测试剂盒抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,单克隆抗体,多克隆抗体,细胞因子,胎牛血清,常用实验试剂及溶液 [shzbio.net]
- 9. 2-(四唑-5-基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Structure-based discovery of a boronic acid bioisostere of combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Weight and Exact Mass of Tetrazolyl Boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Tetrazolyl Boronic Acid Derivatives
Tetrazolyl boronic acid derivatives are emerging as a significant class of compounds in medicinal chemistry and drug development.[1][2][3] The tetrazole moiety is a well-established bioisostere for carboxylic acids, often enhancing metabolic stability, lipophilicity, and binding interactions.[2] When combined with the unique chemical properties of the boronic acid group—a versatile functional group known for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols—the resulting derivatives present a compelling scaffold for designing novel therapeutics.[3][4][5] These compounds are being investigated for a wide range of applications, including the development of enzyme inhibitors and targeted drug delivery systems.[1][5][6]
Given their therapeutic potential, the precise characterization of these molecules is paramount. A fundamental aspect of this characterization lies in the accurate determination of their mass, a concept that encompasses both molecular weight and exact mass. Understanding the distinction between these two terms is not merely academic; it has profound implications for structural elucidation, purity assessment, and regulatory compliance.
Differentiating Molecular Weight and Exact Mass: A Critical Distinction
While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts with specific meanings, particularly in the context of analytical techniques like mass spectrometry.[7]
Molecular Weight: The Average Perspective
Molecular weight , also known as relative molecular mass, represents the weighted average mass of a molecule's naturally occurring isotopes.[7][8] It is calculated using the atomic weights of the constituent elements as found on the periodic table, which themselves are averages reflecting the natural abundance of their stable isotopes.
For example, the atomic weight of carbon is approximately 12.011 amu, accounting for the presence of both ¹²C (≈98.9%) and ¹³C (≈1.1%). Similarly, the atomic weight of boron is approximately 10.81 amu, reflecting the natural abundances of ¹⁰B (≈20%) and ¹¹B (≈80%).
Exact Mass: The Isotopic Perspective
Exact mass , on the other hand, is the calculated mass of a molecule containing a specific isotope of each of its constituent atoms.[8][9] It is determined by summing the masses of the most abundant stable isotope of each element in the molecule.[9][10] This value is also referred to as the monoisotopic mass .[8][9]
For instance, in a tetrazolyl boronic acid derivative, the exact mass would be calculated using the mass of ¹²C, ¹H, ¹⁴N, ¹⁶O, and the most abundant isotope of boron, ¹¹B.
The key distinction lies in the fact that mass spectrometry measures the mass-to-charge ratio (m/z) of individual ions, not the average mass of a bulk sample.[10][11] Therefore, for high-resolution mass spectrometry (HRMS) analysis, the exact mass is the relevant value for comparison with experimental data.[11]
Illustrative Example: (4-(2H-Tetrazol-5-yl)phenyl)boronic acid
Let's consider the simple tetrazolyl boronic acid derivative, (4-(2H-Tetrazol-5-yl)phenyl)boronic acid, with the molecular formula C₇H₇BN₄O₂.[12]
| Parameter | Calculation Basis | Result |
| Molecular Weight | Sum of the average atomic weights of the elements. | 189.97 g/mol [12][13] |
| Exact Mass | Sum of the masses of the most abundant isotopes (¹²C, ¹H, ¹¹B, ¹⁴N, ¹⁶O). | 190.0631 Da |
Note: The exact mass can be calculated using online tools from institutions like the University of Missouri or Scientific Instrument Services.[9][14]
The difference, though seemingly small, is significant in the context of high-resolution mass spectrometry, which can measure masses to several decimal places.
The Indispensable Role of Mass Spectrometry
Mass spectrometry is an essential analytical technique for the characterization of tetrazolyl boronic acid derivatives.[15] It provides crucial information about the molecular weight, exact mass, and isotopic distribution of a compound, which is vital for confirming its identity and assessing its purity.[16]
However, the analysis of boronic acids by mass spectrometry can be challenging due to their propensity to undergo dehydration to form cyclic trimers known as boroxines.[15][17] This can complicate spectral interpretation.
Common Ionization Techniques
Several ionization techniques are employed for the analysis of boronic acids, each with its advantages and disadvantages:
| Ionization Technique | Description | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | A soft ionization technique suitable for polar compounds.[17] | Well-suited for LC-MS, good for polar molecules.[17] | Can be complicated by the formation of adducts with solvents and in-source reactions.[17] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix. | High sensitivity, tolerant of salts, suitable for complex mixtures.[17] Using a DHB matrix can efficiently convert the peptide boronic acid to a DHB adduct, providing high-quality spectra without pre-derivatization.[15] | Requires a suitable matrix; derivatization can simplify spectra.[17] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization to increase the volatility of the boronic acid. | Provides excellent chromatographic separation and detailed fragmentation patterns.[17] | Derivatization is mandatory.[17] |
| Direct-Electron Ionization (Direct-EI) | A newer method that allows for the analysis of compounds not easily amenable to other MS methods. | Generates reproducible spectra and can ionize highly polar compounds.[18] | Sensitivity can be dependent on the molecule's polarity and ability to be efficiently desolvated and vaporized.[18] |
Interpreting Mass Spectra: The Isotopic Distribution
A key feature of a mass spectrum is the isotopic distribution, which reflects the presence of different isotopes in a molecule.[16] This distribution appears as a series of peaks, with the most abundant peak (often the monoisotopic peak for smaller molecules) being used to determine the exact mass. The relative intensities of the other peaks in the isotopic cluster provide a fingerprint that can be used to confirm the elemental composition of the molecule.
Synthesis and Characterization Workflow
The synthesis of tetrazolyl boronic acid derivatives can be achieved through various synthetic routes.[19][20] A common approach involves the reaction of a boron-containing isocyanide with an azide source, or through multi-component reactions like the Ugi four-component reaction.[19]
Experimental Workflow: Synthesis and Characterization
Caption: A generalized workflow for the synthesis and characterization of tetrazolyl boronic acid derivatives.
Detailed Protocol: High-Resolution Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the purified tetrazolyl boronic acid derivative in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an appropriate ionization source (e.g., ESI).
-
Method Development: Optimize instrument parameters, including solvent flow rate, nebulizer gas pressure, and ion source voltages, to achieve a stable signal and minimize in-source fragmentation or adduct formation.[21]
-
Data Acquisition: Acquire the mass spectrum in the appropriate mode (positive or negative ion) over a relevant m/z range.
-
Data Analysis:
-
Identify the peak corresponding to the monoisotopic mass of the target ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Compare the experimentally determined exact mass to the calculated theoretical exact mass. The difference should be within a narrow tolerance (typically < 5 ppm) to confirm the elemental composition.
-
Analyze the isotopic distribution pattern and compare it to the theoretically predicted pattern for the proposed molecular formula.
-
Applications in Drug Development
The unique properties of tetrazolyl boronic acid derivatives make them valuable in various stages of drug development:
-
Lead Optimization: The tetrazole and boronic acid moieties can be systematically modified to improve potency, selectivity, and pharmacokinetic properties.[5]
-
Targeted Therapies: The ability of the boronic acid group to interact with specific biological targets, such as the active sites of enzymes, makes these compounds promising candidates for the development of targeted therapies.[6]
-
Drug Delivery Systems: Their capacity to form reversible bonds with diols can be exploited in the design of sophisticated drug delivery systems.[1]
Logical Relationship: From Structure to Application
Caption: The interplay between the structural features of tetrazolyl boronic acid derivatives and their applications in drug development.
Conclusion
A thorough understanding of the distinction between molecular weight and exact mass is fundamental for researchers and scientists working with tetrazolyl boronic acid derivatives. While molecular weight provides an average mass useful for stoichiometric calculations, it is the exact mass that is critical for the unambiguous structural elucidation and characterization of these compounds using modern analytical techniques like high-resolution mass spectrometry. As the interest in this promising class of molecules continues to grow, the principles and methodologies outlined in this guide will serve as an essential resource for advancing their development from the laboratory to potential clinical applications.
References
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.
- Mass Spectrometry of (7-Heptylnaphthalen-2-yl)
- Analysis of Boronic Acids Without Chemical Derivatisation.
- Exact mass vs molecular weight. Reddit.
- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry.
- Calculating Exact Masses. University of Missouri.
- An efficient method to calculate the aggregated isotopic distribution and exact center-masses. UHasselt Document Server.
- Molecular weight or exact mass in LC-MS ?.
- Isotope Distribution Calculator and Mass Spec Plotter. Scientific Instrument Services.
- How to Determine Molecular Weight?. Mtoz Biolabs.
- Mass (mass spectrometry). Wikipedia.
- Synthesis of boron-containing tetrazoles under neutral microwave-assisted conditions.
- (4-(2H-Tetrazol-5-yl)phenyl)boronic acid, 98%. Lab-Chemicals.Com.
- 2-(Tetrazol-5-yl)phenylboronic acid = 95 155884-01-8. Sigma-Aldrich.
- 2-(2H-Tetrazol-5-yl)phenylboronic acid. Chem-Impex.
- Synthesis of boron-containing 1H-tetrazoles under optimized condition.
- 3-(2H-Tetrazol-5-yl)phenyl-boronic acid. Santa Cruz Biotechnology.
- The Role of Boronic Acids in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
- Synthesis, Characterization, Molecular Docking Study And Biological Activity Of Serotonin Derivatives Containing Tetrazole Moiety.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- 4-(2H-Tetrazol-5-yl)phenylboronic acid. Chem-Impex.
- 2-(Tetrazol-5-yl)phenylboronic acid = 95 155884-01-8. Sigma-Aldrich.
- Molecular mass calcul
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 7. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Mass (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. lab-chemicals.com [lab-chemicals.com]
- 13. 3-(2H-Tetrazol-5-yl)phenyl-boronic acid | CAS 775351-30-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 15. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Structural Dynamics and Hydrogen Bonding Motifs in ortho-Tetrazolyl Phenylboronic Acid Crystals
The following technical guide details the structural chemistry, synthesis, and crystallographic analysis of ortho-tetrazolyl phenylboronic acids.
Executive Summary
The integration of a boronic acid moiety with a tetrazole ring on an ortho-substituted phenyl scaffold creates a unique "frustrated" molecular architecture. This compound class—specifically 2-(1H-tetrazol-5-yl)phenylboronic acid —serves as a critical model for investigating the competition between intramolecular Lewis acid-base adduct formation and intermolecular hydrogen bonding networks .
For researchers in crystal engineering and medicinal chemistry, understanding these motifs is paramount. The ortho-tetrazole group acts as a carboxylic acid bioisostere, while the boronic acid functions as a reversible covalent warhead (e.g., for serine proteases). This guide delineates the specific crystallographic synthons that drive the solid-state assembly of these molecules and provides protocols for their controlled synthesis and analysis.
Molecular Architecture: The Ortho Effect
The defining feature of this molecule is the proximity of the electrophilic boron center to the nucleophilic nitrogen atoms of the tetrazole ring. This results in a dynamic equilibrium between two distinct conformational states, which dictates the observed crystal packing.
The Conformational Equilibrium
Unlike meta- or para- isomers, the ortho isomer is subject to a "Wulff-type" intramolecular interaction.
-
The "Closed" Form (Zwitterionic/Dative): A nitrogen atom from the tetrazole ring (typically N1 or N2) donates a lone pair to the empty p-orbital of the boron atom, forming a stable intramolecular
dative bond. This creates a pseudo-cyclic 6-membered ring, effectively "masking" the Lewis acidity of the boron. -
The "Open" Form (Planar/Twisted): Solvation or specific pH conditions can break the
interaction, restoring the trigonal planar geometry of the boronic acid. This form is free to engage in extensive intermolecular hydrogen bonding.
Mechanism of Conformational Switching
The transition between these states is solvent- and pH-dependent. Protic solvents with high dielectric constants (e.g., Methanol, Water) often stabilize the open form via competitive hydrogen bonding, while non-polar solvents favor the closed, intramolecularly compensated form.
Figure 1: Conformational logic flow determining the final supramolecular assembly based on solvent selection.
Crystallographic Hydrogen Bonding Motifs
When the molecule crystallizes in the "Open" form (or as a solvate), it exhibits three primary hydrogen bonding motifs. These are classified using Graph Set Notation.
Motif I: The Boronic Acid Homodimer ( )
This is the classic "carboxylic acid mimic" motif. Two boronic acid moieties from adjacent molecules face each other.
-
Interaction:
(syn-syn conformation). -
Geometry: Centrosymmetric dimer.[1]
-
Bond Distance: Typically
Å ( ). -
Significance: Provides the primary structural scaffold, linking molecules into pairs.
Motif II: The Tetrazole-Hydroxyl Heterosynthon
The acidic proton of the tetrazole (
-
Interaction: Tetrazole
(Boronic). -
Geometry: Often leads to head-to-tail chains (catemers) rather than discrete dimers.
-
Role: This interaction competes with the homodimer, often disrupting the
motif to form continuous helical chains along the crystallographic screw axis.
Motif III: The Hydrate Bridge
Boronic acids are hygroscopic and frequently crystallize as hydrates.
-
Structure: Water molecules insert themselves between the tetrazole nitrogen and the boronic hydroxyl.[2]
-
Network:
. -
Effect: Expands the lattice, often increasing solubility and altering the melting point.
Comparative Data: Bond Metrics
| Interaction Type | Donor (D) | Acceptor (A) | Typical Distance ( | Motif Symbol |
| Boronic Homodimer | B-O-H | O-B | 2.72 - 2.78 Å | |
| Tetrazole-Boronic | Tet-N-H | O-B | 2.80 - 2.95 Å | |
| Intramolecular | Tet-N (Lone Pair) | B (Empty p-orbital) | 1.65 - 1.75 Å (B-N bond) |
Experimental Protocols
To selectively access these motifs, precise control over synthesis and crystallization is required.
Synthesis: [3+2] Cycloaddition
The most robust route involves the cycloaddition of sodium azide to 2-cyanophenylboronic acid.
Reagents:
-
2-cyanophenylboronic acid (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Ammonium Chloride (
) (1.5 eq) -
Solvent: DMF or DMF/Water (9:1)
Protocol:
-
Dissolve nitrile in DMF. Add
and . -
Heat to 100°C for 12–24 hours. (Monitor via TLC/LCMS).
-
Workup (Critical): Acidify carefully with 1M HCl to pH 2. Note: Rapid acidification precipitates the product. Do not extract into basic water as the boronate will form.
-
Filter the precipitate and wash with ice-cold water.
Crystallization Strategies
To isolate specific polymorphs/motifs:
-
Method A: Slow Evaporation (Methanol/Water)
-
Dissolve the crude solid in MeOH. Add water dropwise until turbid, then add minimal MeOH to clear.
-
Allow to evaporate at RT.
-
Result: Favors Open Form (hydrates/solvates) due to H-bond competition preventing B-N closure.
-
-
Method B: Vapor Diffusion (Acetone/Hexane)
-
Dissolve in Acetone (polar aprotic).
-
Diffuse Hexane (non-polar) into the solution.
-
Result: Favors Closed Form or anhydrous packing as the dielectric constant drops.
-
Analytical Workflow
The following diagram outlines the validation steps to ensure the correct motif is identified.
Figure 2: Experimental workflow for synthesis, validation, and crystallization.
Validation Note (11B-NMR):
-
~ 25-35 ppm: Indicates trigonal planar boron (
). The bond is absent (Open Form). -
~ 0-10 ppm: Indicates tetrahedral boron (
). The bond is present (Closed Form).
Implications for Drug Design
Understanding these motifs allows for the "tuning" of physicochemical properties:
-
Solubility: The "Open" form, with its exposed hydroxyls and tetrazole NH, has significantly higher aqueous solubility than the "Closed" zwitterion.
-
Target Binding: In protease inhibition, the boron must be in the open, Lewis-acidic state to attack the serine hydroxyl of the enzyme. If the intramolecular
bond is too strong (e.g., stabilized by crystal packing forces), the drug's rate may decrease. -
Bioisosterism: The tetrazole-boronic acid hybrid offers a dual-binding mode—electrostatic interaction via the tetrazolate anion and covalent reversible binding via the boron.
References
-
Structure and Intramolecular Coordination
-
Synthesis Protocols
-
Chen, Y.Y., et al. "Synthesis of boron-containing 1H-tetrazoles under neutral microwave-assisted conditions." ResearchGate, 2025. Link
- Context: Provides optimized microwave and Ugi-4CR conditions for synthesizing these scaffolds.
-
-
Hydrogen Bonding Motifs (General Boronic Acids)
-
Rodriguez-Cuamatzi, P., et al. "Hydrogen-bonding motifs found in the crystal structures of boronic acids." CrystEngComm, 2004. Link
- Context: Establishes the standard homodimer and solvent-bridged motifs.
-
-
Tetrazole Bioisosterism
-
Commercial Availability & Properties
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The hydrogen bond environments of 1H-tetrazole and tetrazolate rings: the structural basis for tetrazole-carboxylic acid bioisosterism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Tetrazol-5-yl)phenylboronic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Losartan Analogues via Suzuki-Miyaura Coupling
Introduction
Losartan, the first-in-class angiotensin II receptor blocker (ARB), represents a cornerstone in the management of hypertension and cardiovascular disease.[1][2] Its therapeutic efficacy stems from its ability to selectively antagonize the angiotensin II type 1 (AT₁) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[3] The modular structure of losartan, featuring a biphenyl scaffold connected to an imidazole heterocycle and a crucial tetrazole moiety, has spurred extensive research into the synthesis of analogues to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[4]
A highly efficient and versatile strategy for the synthesis of losartan and its analogues is a convergent approach centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This powerful carbon-carbon bond-forming reaction enables the coupling of a suitably functionalized boronic acid with a halide or triflate partner. In the context of losartan analogue synthesis, the key building block is 2-(5-tetrazolyl)phenylboronic acid, which allows for the introduction of the critical acidic tetrazole group.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of losartan analogues, with a specific focus on the preparation and utilization of a protected form of 2-(5-tetrazolyl)phenylboronic acid in Suzuki-Miyaura coupling reactions. The protocols detailed herein are designed to be robust and adaptable for the generation of a diverse library of losartan analogues.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target losartan analogues reveals a logical disconnection at the biphenyl linkage, highlighting the strategic importance of the Suzuki-Miyaura coupling. This convergent approach allows for the independent synthesis and modification of the two key fragments, which are then combined in a late-stage coupling step.
Figure 1: Retrosynthetic analysis of losartan analogues.
Key Strategic Considerations:
-
Protection of the Tetrazole Moiety: The acidic proton of the tetrazole ring can interfere with organometallic reagents used in the synthesis of the boronic acid and can also act as a poison to the palladium catalyst during the Suzuki coupling.[8] Therefore, protection of the tetrazole is crucial. The bulky triphenylmethyl (trityl) group is commonly employed for this purpose, as it can be readily installed and subsequently removed under acidic conditions.[5][7][9]
-
Modularity of the Imidazole Fragment: The functionalized imidazole halide partner can be varied to introduce a wide range of substituents, allowing for the systematic exploration of the SAR of the resulting losartan analogues.
Experimental Protocols
Stage 1: Synthesis of N-Trityl-2-(5-tetrazolyl)phenylboronic Acid
This stage involves a three-step sequence: protection of 5-phenyltetrazole, ortho-lithiation, and subsequent borylation.
Step 1a: Protection of 5-Phenyltetrazole with a Trityl Group
-
Rationale: The trityl group provides steric hindrance, preventing the acidic tetrazole proton from interfering with subsequent reactions.
-
Procedure:
-
To a solution of 5-phenyltetrazole in a suitable solvent (e.g., dichloromethane or toluene), add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents).
-
Cool the mixture to 0 °C and add trityl chloride (1.05 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-trityl-5-phenyltetrazole.
-
Step 1b: Ortho-metalation and Borylation
-
Rationale: Directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with an electrophilic boron source, allows for the regioselective introduction of the boronic acid functionality.
-
Procedure:
-
Dissolve 2-trityl-5-phenyltetrazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the pH is acidic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-trityl-2-(5-tetrazolyl)phenylboronic acid. This product is often used in the next step without further purification.
-
Figure 2: Workflow for the synthesis of the boronic acid intermediate.
Stage 2: Suzuki-Miyaura Coupling of N-Trityl-2-(5-tetrazolyl)phenylboronic Acid with Functionalized Imidazole Halides
This is the key bond-forming step to construct the biphenyl core of the losartan analogues.
-
Rationale: The palladium-catalyzed cross-coupling reaction provides a highly efficient and general method for the formation of the C-C bond between the two aromatic rings. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.[10]
Table 1: Typical Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Example | Molar Equivalents | Purpose |
| Boronic Acid | N-Trityl-2-(5-tetrazolyl)phenylboronic acid | 1.2 - 1.5 | Nucleophilic partner |
| Aryl Halide | Functionalized imidazole halide (e.g., bromide) | 1.0 | Electrophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 0.01 - 0.05 | Catalyst for the cross-coupling reaction |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | 2.0 - 3.0 | Activates the boronic acid and neutralizes the acid formed |
| Solvent | Toluene/Water, Dioxane/Water, or DMF | - | Solubilizes reactants and facilitates the reaction |
| Temperature | 80 - 110 °C | - | Provides energy for the reaction to proceed |
Generalized Protocol:
-
To a reaction vessel, add the functionalized imidazole halide (1.0 eq.), N-trityl-2-(5-tetrazolyl)phenylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude trityl-protected losartan analogue.
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.
Stage 3: Deprotection of the Trityl Group
The final step is the removal of the acid-labile trityl protecting group to furnish the target losartan analogue.
-
Rationale: The trityl group is readily cleaved under acidic conditions, regenerating the free tetrazole.
-
Procedure:
-
Dissolve the crude trityl-protected losartan analogue in a suitable solvent system (e.g., a mixture of THF and water or acetonitrile and water).
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent to remove the triphenylmethanol byproduct.
-
Adjust the pH of the aqueous layer to 3-4 with acid to precipitate the losartan analogue.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.
-
Purification and Characterization
Purification
The purification of the final losartan analogues is critical to obtain material of high purity for biological evaluation.
-
Aqueous Workup: An initial acid-base workup is effective for removing many water-soluble impurities.[11]
-
Crystallization: If the final product is a solid, recrystallization from a suitable solvent system is a highly effective method for purification.[11]
-
Column Chromatography: For analogues that are difficult to crystallize or contain closely related impurities, silica gel column chromatography is the method of choice.[11] A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity, is typically employed.
Characterization
The structure and purity of the synthesized losartan analogues should be confirmed by a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals for the biphenyl protons, the imidazole protons, and the alkyl chain of the imidazole substituent should be observed. The disappearance of the signals corresponding to the trityl group (typically in the aromatic region) confirms successful deprotection.[12][13]
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling | - Inactive catalyst- Poor quality boronic acid- Inefficient base or solvent system | - Use a fresh batch of palladium catalyst.- Ensure the boronic acid is pure and dry.- Screen different bases and solvent systems. |
| Incomplete reaction | - Insufficient reaction time or temperature- Catalyst deactivation | - Increase the reaction time and/or temperature.- Use a more robust ligand for the palladium catalyst. |
| Presence of homo-coupled byproducts | - Reaction temperature is too high- Inappropriate catalyst or ligand | - Lower the reaction temperature.- Screen different palladium catalysts and ligands. |
| Incomplete deprotection | - Insufficient acid or reaction time | - Add more acid or increase the reaction time.- Gently warm the reaction mixture. |
| Difficulty in purification | - Co-elution of impurities during chromatography | - Optimize the solvent system for column chromatography.- Consider an alternative purification method like preparative HPLC. |
Conclusion
The synthetic strategy outlined in these application notes, centered on the Suzuki-Miyaura cross-coupling of a protected 2-(5-tetrazolyl)phenylboronic acid derivative, provides a robust and versatile platform for the synthesis of a wide array of losartan analogues. By systematically modifying the imidazole-containing coupling partner, researchers can efficiently generate libraries of novel compounds for biological screening and the development of next-generation angiotensin II receptor blockers. The detailed protocols and troubleshooting guide provided herein are intended to facilitate the successful implementation of this powerful synthetic methodology in the drug discovery and development process.
References
-
FDA. (2013). LOSARTAN - New Drug Approvals. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of the Suzuki–Miyaura coupling for the synthesis of Losartan (4). Retrieved from [Link]
-
Academia.edu. (n.d.). Preparation of losartan and losartan potassium. Retrieved from [Link]
-
Naidoo, T., et al. (2025). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US7041832B2 - Processes for preparing losartan and losartan potassium.
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394. Retrieved from [Link]
-
MDPI. (2021). Investigations on Synperiplanar and Antiperiplanar Isomers of Losartan: Theoretical and Experimental NMR Studies. Molecules, 26(16), 4988. Retrieved from [Link]
- Google Patents. (n.d.). US5206374A - Process for preparing tetrazolylphenylboronic acid intermediates.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectrum (400 MHz) of losartan (potassium salt...). Retrieved from [Link]
-
ResearchGate. (n.d.). Losartan and Pharmacophore. Retrieved from [Link]
-
ResearchGate. (n.d.). 1D 1 H-NMR spectra of losartan in D 2 O and micelles. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
SciSpace. (2018). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Scientific Reports, 8(1), 1-10. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR representative spectra of losartan in DMSO, D 2 O, and micelle.... Retrieved from [Link]
-
Raghavan, K., et al. (1993). A spectroscopic investigation of losartan polymorphs. Pharmaceutical Research, 10(6), 900-904. Retrieved from [Link]
-
GoodRx. (2025). Losartan Alternatives: ARBs, ACE Inhibitors, and More. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient synthesis of losartan. The last step resulted in the formation of the tetrazole ring[14]. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Retrieved from [Link]
-
Drugs.com. (n.d.). Losartan Alternatives Compared. Retrieved from [Link]
-
Synthesis. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. 46(06), 781-786. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. goodrx.com [goodrx.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. researchgate.net [researchgate.net]
- 7. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. (PDF) Preparation of losartan and losartan potassium [academia.edu]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
Application Note: A Comprehensive Protocol for the Synthesis of 2-(5-Tetrazolyl)phenylboronic Acid
Introduction and Strategic Overview
2-(5-Tetrazolyl)phenylboronic acid is a highly valuable bifunctional organic building block. Its structure, featuring a phenylboronic acid moiety and a tetrazole ring, makes it a key component in the synthesis of complex pharmaceutical agents. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2] The tetrazole ring serves as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates, such as the angiotensin II receptor blocker, Losartan.[3][4]
This application note provides a robust and detailed four-step protocol for the synthesis of 2-(5-tetrazolyl)phenylboronic acid, commencing from the commercially available 2-bromobenzonitrile. The chosen synthetic route is designed for clarity, reproducibility, and scalability in a research laboratory setting.
The overall strategy involves:
-
Tetrazole Formation: A [3+2] cycloaddition reaction to convert the nitrile group of 2-bromobenzonitrile into a tetrazole ring.
-
N-H Protection: Introduction of a triphenylmethyl (trityl) protecting group onto the tetrazole ring to prevent interference from the acidic N-H proton in the subsequent organometallic step.
-
Borylation: A lithium-halogen exchange followed by reaction with a borate ester to install the boronic acid functionality at the ortho-position.
-
Deprotection: Removal of the trityl group to yield the final target compound.
This multi-step approach ensures high regioselectivity and provides pure material suitable for downstream applications in drug discovery and development.
Sources
Troubleshooting & Optimization
preventing protodeboronation of 2-(5-tetrazolyl)phenylboronic acid
Welcome to the technical support resource for 2-(5-tetrazolyl)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging reagent in cross-coupling reactions. Here, we address the primary issue encountered during its use: protodeboronation . Our goal is to provide a deep mechanistic understanding coupled with practical, field-proven troubleshooting strategies and protocols to ensure the success of your experiments.
Part 1: Understanding the Challenge - The Inherent Instability
What is protodeboronation?
Protodeboronation is a common, undesired side reaction in which the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes your starting material, generating the corresponding arene (in this case, 5-phenyltetrazole) as a byproduct and significantly reducing the yield of your desired coupled product.
Why is 2-(5-tetrazolyl)phenylboronic acid so susceptible?
The instability of this particular reagent stems from two key structural features:
-
Strong Electron-Withdrawing Group: The tetrazole ring is a potent electron-withdrawing group. This electronic effect increases the polarization of the C-B bond, making the ipso-carbon more susceptible to protonolysis (attack by a proton source, typically water). For arylboronic acids with electron-withdrawing substituents, a dissociative mechanism involving a transient aryl anion can occur.[1]
-
Basic Heteroaromatic System: The tetrazole moiety contains basic nitrogen atoms. Under neutral or near-neutral pH conditions, this can lead to the formation of a zwitterionic intermediate.[1][2][3] This zwitterionic form is often highly reactive and can undergo rapid, unimolecular fragmentation, leading to accelerated protodeboronation.[1][2][3] This behavior is analogous to the well-documented instability of other basic heteroaromatic boronic acids, such as 2-pyridylboronic acid.[1][3]
The interplay of these factors means that reaction conditions must be chosen with exceptional care.
Part 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might have during your experiment, providing direct answers and actionable advice.
Q1: My reaction yield is low, and I'm seeing a lot of 5-phenyltetrazole by LC-MS. What's the most likely cause?
This is the classic signature of protodeboronation. The primary factors to investigate are your reaction's base, temperature, and catalyst efficiency. The longer your boronic acid is exposed to suboptimal conditions, the more it will decompose.[4][5]
Q2: Which reaction parameters have the biggest impact on the rate of protodeboronation?
Extensive mechanistic studies have shown that pH is a critical variable.[2][3][6] For basic heteroaromatic boronic acids, the rate of protodeboronation can vary by orders of magnitude across the pH scale.[3][7]
-
Problem: Neutral pH can be a "danger zone" due to the formation of the highly reactive zwitterionic species.[1][3]
-
Problem: Strongly basic conditions (using NaOH, KOH) create a high concentration of the boronate anion [ArB(OH)3]−, which is a key intermediate in base-catalyzed protodeboronation.[1][8][9]
-
Solution: The goal is to operate in a pH "stability zone." This often involves using milder bases that do not drastically increase the pH of the medium.
Troubleshooting Summary Table
| Symptom Observed | Probable Cause | Recommended Solutions (In Order of Priority) |
| Low yield of coupled product; major byproduct is 5-phenyltetrazole. | Excessive Protodeboronation. | 1. Optimize the Base: Switch from strong bases (NaOH, KOH) to weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] 2. Lower the Temperature: Reduce the reaction temperature to the lowest point where catalytic turnover still occurs (e.g., start at 40-60 °C).[4] 3. Increase Catalyst Efficiency: Use a more active catalyst system (e.g., a G3/G4 Buchwald precatalyst with a ligand like SPhos or XPhos) to accelerate the desired coupling, outcompeting protodeboronation.[5] |
| Boronic acid appears to decompose immediately upon addition to the reaction mixture. | High Sensitivity to Reaction Conditions. | 1. Pre-form the Active Catalyst: Add the boronic acid only after the catalyst, ligand, and aryl halide have been heated briefly to form the active Pd(0) species. 2. Minimize Water: Use anhydrous solvents and consider adding 4Å molecular sieves. While some water is often necessary, excess water provides the proton source for protodeboronation.[4] 3. Adopt a Slow-Release Strategy: Convert the boronic acid to an air-stable MIDA boronate, which releases the active reagent slowly in situ.[10][11][12] |
| Reaction is sluggish and requires long reaction times, leading to decomposition. | Inefficient Catalytic System. | 1. Increase Catalyst Loading: Try increasing the catalyst loading from 1-2 mol% to 3-5 mol%. 2. Screen Ligands: Employ robust, electron-rich biarylphosphine ligands known to promote rapid reductive elimination.[5] 3. Change Solvent: Solvents can influence both solubility and reaction rates. Screen solvents like Dioxane, THF, or 2-MeTHF, often with a small amount of water. |
Part 3: Preventative Strategies & Detailed Protocols
Proactive prevention is more effective than reactive troubleshooting. Below are two detailed protocols designed to mitigate protodeboronation from the outset.
Strategy 1: The Optimized Direct Coupling Protocol
This approach focuses on creating a kinetic scenario where the desired Suzuki-Miyaura coupling is significantly faster than the undesired protodeboronation.
Caption: A highly active catalyst speeds up the desired cycle, consuming the boronic acid before it can decompose via the slower protodeboronation pathway.
-
Glassware Preparation: To a flame-dried Schlenk flask, add your aryl halide (1.0 eq), a palladium precatalyst (e.g., SPhos Pd G3, 2 mol%), and the SPhos ligand (4 mol%).
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10 minutes.
-
Solvent & Base Addition: Add anhydrous 1,4-dioxane (to make a ~0.1 M solution) and degassed water (typically a 5:1 to 10:1 dioxane:water ratio). Add potassium phosphate (K₃PO₄, 3.0 eq).
-
Pre-activation (Optional but Recommended): Stir the mixture at the reaction temperature (e.g., 60 °C) for 15 minutes to ensure the formation of the active Pd(0) catalyst.
-
Reagent Addition: Add the 2-(5-tetrazolyl)phenylboronic acid (1.2-1.5 eq) as a solid in one portion.
-
Reaction Monitoring: Stir vigorously at the set temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. Aim for the shortest reaction time possible.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Proceed with standard purification.
Strategy 2: The Slow-Release Approach using MIDA Boronates
For extremely challenging couplings, the most robust strategy is to prevent the boronic acid from existing in its free, unstable form for any significant length of time.[10] This is achieved by using an N-methyliminodiacetic acid (MIDA) protected boronate ester. This air-stable solid slowly hydrolyzes under basic conditions to liberate the boronic acid in situ at a very low steady-state concentration, which is immediately consumed by the catalyst.[11][12]
Caption: The stable MIDA boronate provides a controlled, slow release of the unstable boronic acid, keeping its concentration too low for significant decomposition.
-
Reagent Preparation: Synthesize or procure the 2-(5-tetrazolyl)phenylboronic acid MIDA ester. This reagent is bench-stable and can be weighed in the air.
-
Reaction Setup: To a vial, add the aryl halide (1.0 eq), the MIDA boronate (1.2 eq), palladium acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%).
-
Solvent and Base: Add a 5:1 mixture of 1,4-dioxane and water (to make a ~0.07 M solution) followed by potassium phosphate (K₃PO₄, 7.5 eq).[11]
-
Reaction: Seal the vial and stir at 60-80 °C. The slow release and coupling typically require longer reaction times (e.g., 6-24 hours).[11]
-
Monitoring & Workup: Monitor by LC-MS. Upon completion, perform a standard aqueous workup as described in Strategy 1.
References
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Semantic Scholar. Retrieved from [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. Retrieved from [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959–34962. Royal Society of Chemistry. Retrieved from [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Retrieved from [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Retrieved from [Link]
-
Budiman, Y. P., et al. (2024). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Publishing. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal. Retrieved from [Link]
-
Hayes, H. L. D., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1292. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. PMC. Retrieved from [Link]
-
Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Retrieved from [Link]
-
Identified, C. O. R. P. (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 57(3), 604–626. PMC. Retrieved from [Link]
-
Kaur, S., et al. (2023). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Retrieved from [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Retrieved from [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(22), 7546–7547. ACS Publications. Retrieved from [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
Li, Y., et al. (2006). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 71(1), 379–381. ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid. Retrieved from [Link]
-
Khan, I., et al. (2023). Synthesis, Biological Evaluation and Molecular Docking of Ester Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid as a New Class of Angiotensin-II Receptor Antagonists. Molecules, 28(4), 1908. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04172D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Poisoning in Tetrazole Cross-Coupling
Status: Operational Ticket ID: TET-PD-001 Subject: Resolving Palladium Deactivation by Nitrogen-Rich Heterocycles
The "Tetrazole Trap": Understanding the Failure Mode
Welcome to the Technical Support Center. If your cross-coupling reaction involving a tetrazole moiety has stalled, turned black (precipitated Pd), or resulted in <10% conversion, you are likely experiencing coordination-induced catalyst poisoning .
The Mechanism of Failure: Tetrazoles are not innocent bystanders in transition-metal catalysis. They act as "ligand sponges."
-
Acidity: The N-H proton of a free tetrazole is acidic (
). Under basic cross-coupling conditions, it deprotonates to form a tetrazolate anion. -
Coordination: This anion is a potent
-donor. It binds irreversibly to the electrophilic Pd(II) center, displacing your phosphine ligands. -
Arrest: Once the tetrazole occupies the coordination sphere, the catalytic cycle halts. The oxidative addition or transmetallation steps are blocked.
Visualizing the Problem
The following diagram illustrates how the tetrazole hijacks the catalytic cycle.
Figure 1: The "Dead-End" Pathway. The tetrazolate anion outcompetes the substrate for the metal center, forming a stable, inactive complex.
Diagnostic Module: Is it Poisoning?
Before altering your route, confirm the diagnosis.
| Symptom | Probability of Poisoning | Action |
| Reaction turns black immediately | High | Pd black precipitation indicates ligand displacement and catalyst decomposition. |
| Starting material remains untouched | Medium | Could be poisoning or failed oxidative addition. Check if the halide is deactivated. |
| Product forms but stops at ~20% | High | Catalyst death. The turnover number (TON) is too low before poisoning occurs. |
| Homocoupling of Boronic Acid | Low | Likely an issue with oxygen presence or base selection, not necessarily tetrazole poisoning. |
Solution Architecture: Two Proven Strategies
You have two paths to resolve this. Path A is the most reliable; Path B is faster but requires specific ligands.
Path A: The "Masking" Strategy (Protection)
Recommended for: Scale-up, expensive substrates, or when using standard catalysts (e.g., Pd(PPh3)4).
The Logic: Block the nitrogen coordination site with a bulky group (Trityl) that prevents the tetrazole from binding to the metal.
Protocol 1: Trityl Protection & Coupling
-
Protection:
-
Suspend 5-substituted tetrazole (1.0 equiv) in DCM (0.5 M).
-
Add Triethylamine (1.2 equiv) and Trityl Chloride (TrtCl, 1.1 equiv).
-
Stir at RT for 2-4 hours. The mixture will become clear then precipitate amine salts.
-
Wash with water, dry (MgSO4), and concentrate. Recrystallize from EtOAc/Hex if needed.
-
Why: The Trityl group is massive. It sterically precludes the N-atoms from approaching the Pd center.
-
-
Coupling (Suzuki-Miyaura):
-
Catalyst: Pd(dppf)Cl2 (3 mol%) or Pd(PPh3)4 (5 mol%).
-
Base: K2CO3 (2.0 equiv).
-
Solvent: Dioxane/Water (4:1) degassed.
-
Temp: 90°C.
-
Result: High yields are typical as the "poison" is neutralized.
-
-
Deprotection:
-
Dissolve product in MeOH/THF.
-
Add 1M HCl (few drops) or stir with acidic resin.
-
Alternative: For acid-sensitive substrates, reflux in MeOH. The Trityl group is labile enough to fall off with heat and protic solvent alone in many cases.
-
Path B: The "Brute Force" Strategy (Ligand Engineering)
Recommended for: High-throughput screening (HTS), medicinal chemistry libraries, or when protection steps are too costly.
The Logic: Use electron-rich, sterically bulky biaryl phosphine ligands (Buchwald Ligands). These ligands bind so tightly to Pd and create such a crowded environment that the tetrazole cannot displace them.
Protocol 2: Direct Coupling of Unprotected Tetrazoles Note: This requires strictly anaerobic conditions.
-
Reagents:
-
Substrate: Halogenated aryl-tetrazole (1.0 equiv).
-
Partner: Boronic Acid (1.5 equiv).
-
Catalyst System:
-
Source: Pd2(dba)3 (1-2 mol%).
-
Ligand: XPhos or SPhos (2-4 mol%). SPhos is particularly effective for heteroaryl chlorides.
-
Alternative:CataCXium A (bulky adamantyl phosphine).
-
-
Base: K3PO4 (3.0 equiv) – Phosphate is crucial; carbonates often fail here.
-
Solvent: n-Butanol or Toluene/Water (10:1).
-
-
Procedure:
-
Charge all solids into a vial.
-
Evacuate and backfill with Argon (x3).
-
Add degassed solvents.
-
Heat to 100-110°C for 12-16 hours.
-
-
Why this works: The biaryl backbone of XPhos/SPhos acts as a "roof" over the Pd center, allowing the flat aryl halide to enter but blocking the approach of the bulky tetrazolate-metal aggregate.
Decision Matrix & Workflow
Use this flowchart to select the correct experimental protocol for your specific substrate.
Figure 2: Optimization Workflow. Choose Route A for reliability, Route B for speed.
Frequently Asked Questions (FAQ)
Q: Can I use a methyl group to protect the tetrazole?
A: Technically yes, but do not do it . The
Q: I see "Direct Arylation" in the literature. Can I just use that? A: Direct Arylation (C-H activation) is different from Cross-Coupling. It involves coupling a tetrazole C-H bond directly to an aryl halide.[1][2] If your goal is to build the biaryl bond at the tetrazole carbon, yes, you can use Pd(OAc)2/CuI systems without boronic acids. However, if you are coupling a bromophenyl-tetrazole to a boronic acid, that is a standard Suzuki, and the advice in Path B applies.
Q: My reaction works with Trityl but deprotection is failing. The product decomposes. A: If acidic deprotection is too harsh, try Indium-mediated cleavage .
-
Protocol: Reflux the Trityl-tetrazole in methanol with Indium powder (1-2 equiv) and a catalytic amount of Ammonium Chloride. This is a mild, neutral reductive cleavage method.
Q: Why does Potassium Phosphate (K3PO4) work better than Carbonate in Path B? A: The basicity of K3PO4 is better matched to the buffering capacity required to keep the catalytic cycle turning without generating high concentrations of the inhibitory tetrazolate anion in the bulk solution. It also aids in the transmetallation step with bulky ligands like SPhos.
References
-
Mechanistic Overview of Poisoning
- Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyan
- Source:Journal of the American Chemical Society (2008).
- Relevance: Establishes the competitive binding of nitrogen nucleophiles to Pd(0)/Pd(II) centers.
-
Trityl Protection Strategy
-
Title: Trityl Group Deprotection from Tetrazoles.[3]
- Source:Synlett / Thieme (2010).
- Relevance: Provides the foundational protocol for orthogonal protection/deprotection of tetrazoles.
-
-
Ligand Engineering (Buchwald Ligands)
-
Title: Ligand design for cross-couplings: phosphines.[4]
- Source:OpenChemHub (2024).
- Relevance: Explains the steric parameters of XPhos/SPhos that prevent catalyst deactivation by hetero
-
-
Direct Arylation (Alternative Route)
-
Title: Direct C-H arylation and alkenylation of 1-substituted tetrazoles: phosphine as stabilizing factor.[5]
- Source:Journal of Organic Chemistry (2010).
- Relevance: Validates the use of specific phosphines to stabilize Pd-tetrazolyl intermedi
-
Sources
- 1. 5-Aryltetrazoles from Direct C-H Arylation with Aryl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. m.youtube.com [m.youtube.com]
- 5. Direct C-H arylation and alkenylation of 1-substituted tetrazoles: phosphine as stabilizing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Challenges of Tetrazolyl Boronic Acids in Non-Polar Solvents
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with tetrazolyl boronic acids in non-polar solvents. This document provides in-depth troubleshooting protocols, frequently asked questions, and the underlying chemical principles to help you overcome these common experimental hurdles. Tetrazolyl boronic acids are invaluable building blocks in medicinal chemistry and materials science, particularly for Suzuki-Miyaura cross-coupling reactions and as sensors.[1][2][3] However, their unique bifunctional nature, combining the polar tetrazole ring and the hydrophilic boronic acid moiety, presents significant solubility challenges in non-polar media. This guide is designed to provide you with robust, field-proven strategies to ensure consistent and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my tetrazolyl boronic acid completely insoluble in solvents like toluene, hexane, or dichloromethane (DCM)?
A: This is due to a fundamental principle of chemistry: "like dissolves like."[4] Your tetrazolyl boronic acid molecule has two highly polar functional groups: the tetrazole ring, with its four nitrogen atoms and acidic N-H proton, and the boronic acid group (-B(OH)₂), which has two hydroxyl groups capable of strong hydrogen bonding.[5][] These groups create strong intermolecular forces, holding the molecules tightly together in a crystal lattice. Non-polar solvents like toluene and hexane only offer weak van der Waals forces. There is insufficient energy gained from the interaction between the polar solute and the non-polar solvent to overcome the strong solute-solute interactions, resulting in very poor solubility.[7]
Q2: I noticed my boronic acid, which was initially a fine powder, became clumpy after heating in a non-polar solvent. What is happening?
A: You are likely observing the formation of a boroxine, which is a cyclic anhydride of the boronic acid.[8] When heated, three molecules of boronic acid can undergo intermolecular dehydration (loss of three water molecules) to form a six-membered ring composed of alternating boron and oxygen atoms. This process is especially common in non-polar, aprotic solvents where the evolved water is not readily solubilized.[9] Boroxines have different physical properties, including solubility, and their formation can lead to inconsistent reaction outcomes.[10]
Q3: Is there a simple way to improve solubility without completely changing my optimized non-polar reaction solvent?
A: Yes, the most direct approach is to use a polar aprotic co-solvent. Adding a small volume percentage (e.g., 5-20% v/v) of a solvent like tetrahydrofuran (THF), 1,4-dioxane, or N,N-dimethylformamide (DMF) can significantly enhance solubility.[11] These co-solvents can disrupt the strong hydrogen bonding network of the boronic acid and better solvate the polar functional groups, allowing the compound to dissolve in the bulk non-polar medium. See Protocol 1 for a detailed methodology.
Q4: Should I be using the free boronic acid or a boronate ester derivative for my reaction in a non-polar solvent?
A: For reactions in non-polar solvents, using a boronate ester derivative, such as a pinacol ester, is often the superior strategy.[12] Boronic acids are frequently supplied as a mixture of the free acid and its boroxine anhydride, which can cause reproducibility issues.[9] Converting the boronic acid to a boronate ester masks the polar hydroxyl groups, dramatically reducing the molecule's polarity and preventing boroxine formation.[9][13] The resulting ester is typically a stable, crystalline solid with significantly improved solubility in a wide range of organic solvents, including non-polar ones.[9] See Protocol 3 for a standard procedure to synthesize the pinacol ester.
Troubleshooting Guide: From Insolubility to Reaction Success
This section provides a logical workflow and detailed protocols to systematically address solubility problems.
Logical Troubleshooting Workflow
The following diagram outlines the decision-making process when faced with an insoluble tetrazolyl boronic acid.
Caption: Troubleshooting workflow for tetrazolyl boronic acid solubility.
Experimental Protocols
Protocol 1: Enhancing Solubility with Co-solvents
This protocol describes the systematic use of polar aprotic co-solvents to dissolve tetrazolyl boronic acid in a bulk non-polar medium.
Rationale: Co-solvents act by creating micro-environments within the bulk solvent that are more favorable for solvating the polar functional groups of the boronic acid. This disrupts the strong intermolecular hydrogen bonding of the solute, allowing it to enter the solution phase.
Step-by-Step Methodology:
-
To your reaction vessel containing the tetrazolyl boronic acid and a magnetic stir bar, add the primary non-polar solvent (e.g., toluene, dioxane).
-
Begin vigorous stirring. Observe for initial dissolution.
-
If the solid remains largely insoluble, add a polar aprotic co-solvent (see table below) dropwise in increments of 5% of the total reaction volume.
-
After each addition, allow the mixture to stir for 5-10 minutes at room temperature to reach equilibrium.
-
Continue adding the co-solvent until dissolution is achieved or until the co-solvent reaches a maximum acceptable percentage for your specific reaction chemistry (typically not exceeding 20-30%).
Table 1: Recommended Co-solvent Systems
| Primary Non-Polar Solvent | Recommended Polar Aprotic Co-solvent | Starting % (v/v) | Notes |
| Toluene | Tetrahydrofuran (THF) | 10-20% | Good general-purpose choice; easily removed under vacuum. |
| Hexane / Heptane | Dichloromethane (DCM) or THF | 5-15% | Use with caution, as adding too much THF can significantly alter the polarity of the bulk solvent. |
| 1,4-Dioxane | N,N-Dimethylformamide (DMF) | 5-10% | DMF is a very strong solubilizing agent but has a high boiling point and can be difficult to remove. |
| Chloroform (CHCl₃) | Acetonitrile (MeCN) | 5-15% | Both solvents are relatively volatile. |
Protocol 2: Controlled Thermal Dissolution
This protocol details the use of gentle heating to aid dissolution, with important considerations to avoid boroxine formation.
Rationale: Increasing the kinetic energy of the system can help overcome the activation energy barrier for dissolution. However, for boronic acids, this must be balanced against the risk of dehydration to form less reactive boroxines.[8][10]
Step-by-Step Methodology:
-
Set up your reaction vessel with the insoluble boronic acid in the non-polar solvent under an inert atmosphere (e.g., Nitrogen or Argon). This is critical to exclude atmospheric moisture.
-
Begin stirring and slowly heat the mixture using an oil bath with a thermocouple for precise temperature control.
-
Increase the temperature in increments of 5-10 °C, holding at each step for 10-15 minutes.
-
Visually monitor for dissolution. A good target temperature range to start is 40-60 °C.
-
Crucial: Avoid aggressive heating or prolonged refluxing unless your specific reaction protocol requires it, as this will strongly promote boroxine formation.[9]
-
Once dissolved, it is best to use the solution immediately. If the solution is cooled, the boronic acid may precipitate out again.
Protocol 3: Synthesis of Tetrazolylphenyl Pinacol Boronate Ester
This is the most robust solution for ensuring solubility and batch-to-batch consistency. The pinacol ester is significantly less polar and is not susceptible to dehydration.[14][15]
Rationale: The reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) forms a five-membered cyclic boronate ester. This conversion replaces the two highly polar -OH groups with a stable, more lipophilic boronate ester group, drastically increasing solubility in non-polar organic solvents.[9][12]
Step-by-Step Methodology:
-
In a round-bottom flask, suspend the tetrazolyl boronic acid (1.0 eq) and pinacol (1.1-1.5 eq) in a suitable solvent. Anhydrous toluene or THF are common choices.
-
If desired, a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) can be added to the flask to remove the water formed during the reaction and drive the equilibrium forward. Alternatively, a Dean-Stark apparatus can be used with toluene to azeotropically remove water.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed.
-
Once the reaction is complete, filter off any drying agent.
-
Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield the pure, solid pinacol ester.
-
The resulting tetrazolylphenyl pinacol boronate ester should exhibit excellent solubility in a wide range of non-polar and polar aprotic solvents.
References
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020). Journal of Chemical & Engineering Data, ACS Publications. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Journal of Solution Chemistry. [Link]
-
Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023). ChemRxiv. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC. [Link]
-
Robust Synthesis of Tetra‐Boronate Esters Analogues and the Corresponding Boronic Acids Derivatives. (2022). ResearchGate. [Link]
-
Factors Affecting Solubility Polar and Non Polar Part 3. (2010). YouTube. [Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). American Pharmaceutical Review. [Link]
-
Molecular Interactions and Solubility of Polar Nonelectrolytes in Nonpolar Solvents. (1971). Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular interactions and solubility of polar nonelectrolytes in nonpolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Cross-Coupling
Executive Summary & Root Cause Analysis
Homocoupling of phenylboronic acids (forming biphenyl impurities, Ar-Ar) is the most persistent side reaction in Suzuki-Miyaura coupling. It competes directly with the desired cross-coupling (Ar-Ar') and consumes the nucleophilic partner, often requiring excess equivalents of the boronic acid.
To effectively mitigate this, one must diagnose which mechanism is driving the side reaction. It is rarely random; it is usually driven by Oxidative Stress or Pre-catalyst Activation .
The Three Mechanistic Pathways[1]
-
Oxidative Homocoupling (Glaser-type): The most common cause. Dissolved
facilitates the oxidation of the Pd(II)-transmetallated species, leading to a peroxo-palladium intermediate that promotes the coupling of two boronic acids. -
Sacrificial Reduction (Pre-catalyst Activation): If you use a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) without an external reductant, the boronic acid acts as the reducing agent to generate active Pd(0), producing homocoupled product stoichiometrically (1 equivalent of Ar-Ar per equivalent of Pd).
-
Protonolysis/Second Transmetallation: Identified by Lennox and Lloyd-Jones, this non-oxidative pathway is prevalent with electron-deficient arylboronic acids, where a "stalled" catalytic cycle allows a second transmetallation event before reductive elimination.
Pathway Visualization
The following diagram illustrates where the homocoupling cycle diverges from the productive cross-coupling cycle.
Caption: Divergence of oxidative homocoupling (red) and pre-catalyst activation (yellow) from the productive Suzuki cycle (blue/green).
Troubleshooting Guide (Q&A)
Scenario A: "I see homocoupling immediately, even before the reaction finishes."
Diagnosis: This is likely Pre-catalyst Activation . Explanation: If you are using a Pd(II) source like Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂, the system must reduce Pd(II) to Pd(0) to start the cycle.[1] Lacking other reductants, it consumes your boronic acid. Corrective Action:
-
Switch to Pd(0): Use Pd(dba)₂ or Pd₂(dba)₃ if stability permits.
-
Add a Reductant: Add 5–10 mol% of a sacrificial reductant like Potassium Formate or free phosphine ligand to reduce the Pd(II) without consuming your precious boronic acid.
Scenario B: "The reaction works, but yield is low and the homocoupling spot grows over time."
Diagnosis: Oxidative Homocoupling (Oxygen Leak). Explanation: Even trace amounts of oxygen can intercept the Pd(II)-aryl intermediate. Standard "sparging" (bubbling gas) is often insufficient for sensitive reactions. Corrective Action:
-
Upgrade Deoxygenation: Move from sparging to the Freeze-Pump-Thaw protocol (see Section 3).
-
Check Solvent Quality: Ethers (THF, Dioxane) can hold significant dissolved oxygen. Ensure solvents are anhydrous and degassed immediately before use.
Scenario C: "I am using an electron-deficient boronic acid, and homocoupling is dominant."
Diagnosis: Concentration-Dependent Disproportionation . Explanation: Electron-deficient boronic acids are prone to non-oxidative homocoupling if their concentration is high relative to the catalyst turnover rate. Corrective Action:
-
Implement Slow Addition: Do not add the boronic acid in one portion. Use a syringe pump to add it over 1–2 hours. This keeps the instantaneous concentration of Boron low, statistically favoring the reaction with the Ar-Pd-X species over another Boron species.
Experimental Protocols
Protocol 1: Rigorous Freeze-Pump-Thaw (For Oxygen Elimination)
Use this when standard sparging fails.
-
Setup: Place your solvent or reaction mixture (minus catalyst) in a Schlenk flask or heavy-walled pressure tube. Connect to a high-vacuum manifold.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the contents are completely solid. -
Pump: Open the flask to high vacuum ( < 0.1 mmHg) for 5–10 minutes. This removes gas from the headspace.
-
Thaw: Close the flask. Remove from
and thaw in a warm water bath. Crucial: As the solvent melts, dissolved gas bubbles will escape into the headspace. -
Repeat: Repeat steps 2–4 at least three times .
-
Backfill: After the final thaw, backfill with high-purity Argon or Nitrogen. Add catalyst under counter-flow of inert gas.
Protocol 2: Syringe Pump "Slow Addition" (For Kinetic Control)
Use this to minimize statistical homocoupling.
-
Catalyst Pot: Charge the flask with Aryl Halide (1.0 equiv), Base (2–3 equiv), and Catalyst (e.g., 1–5 mol%) in 50% of the total solvent volume. Bring to reaction temperature.
-
Reagent Syringe: Dissolve the Phenylboronic Acid (1.2–1.5 equiv) in the remaining 50% of the solvent. Draw into a gas-tight syringe.
-
Addition: Set the syringe pump to dispense the boronic acid solution over 60 to 120 minutes .
-
Chase: Once addition is complete, allow the reaction to stir for an additional 30–60 minutes to ensure conversion.
Comparative Data: Mitigation Strategies
The following table summarizes the effectiveness of different interventions based on literature precedents (e.g., Adamo et al., Lennox et al.).
| Intervention Strategy | Target Mechanism | Relative Reduction in Homocoupling | Complexity |
| Nitrogen Sparging (5 min) | Oxidative | Low (Removes bulk | Low |
| Freeze-Pump-Thaw (3x) | Oxidative | High (Removes dissolved | High |
| Slow Addition (Syringe Pump) | Kinetic / Disproportionation | High (Minimizes B-B interaction) | Medium |
| Potassium Formate Additive | Pre-catalyst Reduction | Medium (Specific to Pd(II) sources) | Low |
| Bulky Ligands (e.g., SPhos) | Reductive Elimination Rate | Medium (Favors cross-coupling) | Medium |
References
-
Adamo, C., et al. (2006).[2][3] "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society, 128(21), 6829–6836.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2010).[2][3][4] "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions." Israel Journal of Chemistry, 50(5‐6), 664-674.
-
Miller, W. D., et al. (2007). "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 11(3), 359–364.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.
Sources
stability of trityl-protected tetrazole boronic acid intermediates
Welcome to the Technical Support Center for Advanced Organoboron Intermediates.
Ticket ID: #TRT-TET-BOR-001 Subject: Stability & Handling of Trityl-Protected Tetrazole Boronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are likely working with [2'-(triphenylmethyl)-2H-tetrazol-5-yl]phenylboronic acid or a close derivative.[1][2] This is a notorious "high-maintenance" intermediate, most famous for its role in the synthesis of Angiotensin II receptor antagonists (Sartans), such as Losartan and Valsartan.[1][2]
This molecule presents a "Stability Trilemma" :
-
Acid Sensitivity: The trityl (Trt) group is acid-labile.[1][2]
-
Base/Metal Sensitivity: The boronic acid is prone to rapid protodeboronation, accelerated by the ortho-tetrazole substituent.[1][2]
-
Equilibrium Dynamics: It spontaneously dehydrates to form boroxine trimers, complicating NMR analysis and stoichiometry.[2]
This guide provides the protocols required to navigate these failure modes.
Part 1: The Stability Map (Visualization)
Before troubleshooting, you must understand the degradation pathways.[2] This diagram maps the chemical fate of your intermediate under various stressors.
Caption: Figure 1. Degradation pathways.[2] Red arrows indicate irreversible decomposition; green arrows indicate reversible equilibrium.
Part 2: Troubleshooting & FAQs
Module A: Synthesis & Reaction Monitoring
Q1: My boronic acid disappears during the Suzuki coupling, but I don't see the product. What is happening? Diagnosis: You are likely experiencing Protodeboronation .[2] Technical Insight: The tetrazole ring is electron-withdrawing.[1][2] When located ortho to the boronic acid, it stabilizes the transition state for C-B bond cleavage (protodeboronation). This is often faster than the transmetalation step in the catalytic cycle.[1] Corrective Protocol:
-
Base Selection: Switch from strong bases (Na₂CO₃, NaOH) to milder, non-aqueous bases like K₃PO₄ or CsF .[2]
-
Water Control: Excess water at high temperatures accelerates protodeboronation.[2] Use a biphasic system with minimal water or anhydrous conditions with a phase transfer catalyst.[2]
-
Catalyst Loading: Increase the catalyst activity (e.g., Pd(dppf)Cl₂ or Pd-XPhos) to ensure the cross-coupling rate outcompetes the degradation rate.[1][2]
Q2: The NMR of my crude intermediate shows broad, confusing peaks. Is it decomposed? Diagnosis: Likely Boroxine Formation (Trimerization).[2] Technical Insight: Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines).[2] This is not degradation. However, it makes NMR integration difficult and affects stoichiometry calculations.[2] Validation Test: Add a drop of D₂O to your NMR tube (in CDCl₃ or DMSO-d₆).[1][2]
-
Result: If peaks sharpen and simplify, it was the boroxine reverting to the monomeric acid.
-
Result: If peaks remain messy, you have genuine degradation.[2]
Module B: Isolation & Purification
Q3: My compound degrades on the silica column. How do I purify it? Diagnosis: Silica-Induced Detritylation . Technical Insight: Standard silica gel is slightly acidic (pH ~5-6).[1][2] This is sufficient to cleave the trityl group, especially if the elution time is long. Recommended Workflow:
| Method | Protocol | Suitability |
| Buffered Silica | Pre-wash silica with 1-5% Triethylamine (Et₃N) in hexanes.[1][2] Maintain 1% Et₃N in the eluent.[1][2] | High (For small scale) |
| Crystallization | Dissolve in minimal hot Ethyl Acetate; precipitate with Hexanes or Heptane.[2] | Best (Scalable/Stable) |
| Extraction | Wash organic layer with 5% NaHCO₃ (removes boronic acid to aqueous phase as boronate), separate, then carefully acidify to pH 5-6 to precipitate.[2] | Risky (Acid step can detritylate) |
Q4: I see two spots on TLC that analyze as the same mass. Is this an impurity? Diagnosis: N1 vs. N2 Trityl Isomerism . Technical Insight: The trityl group prefers the N2 position of the tetrazole (thermodynamic product) due to steric hindrance at N1.[1] However, the N1 isomer can form (kinetic product) or exist in equilibrium.[2] Action:
-
Usually, these interconvert or the N1 isomer converts to N2 upon heating/recrystallization.[2]
-
Do not discard fractions; pool them. The N1 isomer will likely convert to the desired N2 form during the subsequent coupling reaction conditions.[1]
Module C: Storage & Handling
Q5: How should I store this intermediate long-term? Protocol:
-
Temperature: -20°C is mandatory.
-
Atmosphere: Store under Argon/Nitrogen.
-
Physical State: Store as the Boroxine (anhydride) if possible. The dehydrated trimer is often more stable than the free acid.[1] You can dehydrate it by azeotropic distillation with toluene before storage.[2]
Part 3: Validated Experimental Protocol
Standardized Isolation of Trityl-Tetrazole Boronic Acid Adapted from optimized Sartan process chemistry.
-
Quench: After lithiation and boronation, quench the reaction mixture with 1N HCl at 0°C.
-
Extraction: Extract immediately into Ethyl Acetate (EtOAc).[2]
-
Wash: Wash with brine. Do not use prolonged water washes (hydrolysis risk).[2]
-
Concentration: Dry over MgSO₄ (neutral) and concentrate in vacuo at <40°C . High heat promotes protodeboronation.[2]
-
Precipitation:
References
-
Larsen, R. D., et al. (1994).[2] "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist."[2] The Journal of Organic Chemistry, 59(21), 6391–6394.[2][3] Link[1]
- Foundational text on the synthesis and stability of trityl-tetrazole intermedi
-
Cox, P. A., et al. (2017).[2] "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.[2] Link[1]
- Definitive mechanistic study on why ortho-substituted boronic acids degrade.
-
Hall, D. G. (Ed.).[2] (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[1]
- Comprehensive reference for handling and purifying boronic acids.
-
Behloul, C., et al. (2015).[2] "Indium-Mediated Cleavage of the Trityl Group from Protected 1H-Tetrazoles." Synlett, 26(12), 1727-1730.[2] Link[1]
- Provides context on the lability of the trityl group.
Sources
Validation & Comparative
The Boron Fidelity Protocol: 11B NMR Validation for Boronic Acid Purity
[1]
Executive Summary
In medicinal chemistry and Suzuki-Miyaura coupling optimization, boronic acid purity is a notorious variable. Unlike carbon-based intermediates, boronic acids exist in a dynamic equilibrium between the monomeric acid, the trimeric boroxine (anhydride), and various oxidation states.[1] Standard analytical techniques like HPLC and LC-MS often fail to capture this speciation due to on-column hydrolysis or ionization artifacts.
This guide establishes 11B NMR not merely as an alternative, but as the primary definitive standard for validating boronic acid integrity. We present a self-validating protocol to distinguish active monomers from dehydration products and oxidative impurities.
Part 1: Comparative Analysis – Why Standard Methods Fail[2]
The following table contrasts 11B NMR with traditional characterization methods, highlighting the specific "blind spots" of each alternative in the context of organoboron chemistry.
| Feature | 11B NMR (The Standard) | 1H NMR | HPLC / UPLC | LC-MS / GC-MS |
| Speciation | Definitive. Directly distinguishes sp² (acid/ester) from sp³ (ate-complex) and boroxines. | Ambiguous. Labile -B(OH)₂ protons broaden or disappear; overlap with aromatics. | Poor. On-column hydrolysis converts esters/boroxines to acids, masking the original composition. | Misleading. Ionization often drives artificial trimerization or dehydration. |
| Quantification | Direct. Integral ratio of impurity vs. product (requires background suppression). | Indirect. Relies on carbon-bound protons; cannot quantify inorganic borates. | Variable. Boronic acids lack distinct chromophores; polar nature causes peak tailing. | Qualitative. Response factors vary wildly between boronic species. |
| Inorganic Impurities | Visible. Detects Boric Acid and Borates distinct from organic product. | Invisible. Inorganic boron species have no protons. | Invisible. Elute in void volume or do not absorb UV. | Invisible/Suppressing. Inorganic salts often suppress ionization. |
| Sample State | In-situ. Can analyze reaction mixtures without quenching. | In-situ. Good, but spectra are crowded.[1] | Ex-situ. Requires dilution/buffer, altering the equilibrium.[1] | Ex-situ. High vacuum/heat alters speciation. |
Part 2: The Science of Boron Speciation
To validate purity, one must understand the dynamic equilibrium.[1] Boronic acids are not static; they cycle through dehydration and re-hydration.
The Equilibrium Triad
-
Boronic Acid (Monomer): The active species for cross-coupling.
-
Boroxine (Trimer): The dehydrated anhydride. Often forms during storage or drying.
-
Borate Anion (Tetrahedral): Forms under basic conditions; unreactive in transmetallation until neutralized.
11B NMR Mechanics
Part 3: The Validation Protocol
This protocol is designed to be self-validating . If the background signal is not suppressed, the data is invalid.
Step 1: Hardware & Preparation[2]
-
Tube Selection: Quartz NMR tubes are mandatory for trace analysis to eliminate the broad borosilicate glass background signal (~30 ppm overlap).
-
Alternative: If Quartz is unavailable, acquire a "blank" spectrum of the empty borosilicate tube using identical parameters and perform spectral subtraction.
-
-
Solvent Strategy:
-
For Purity (Acid vs. Boroxine): Use Anhydrous CDCl₃ + Activated Molecular Sieves. (Moisture collapses boroxine to acid).
-
For Total Boron Content: Use D₂O/CD₃OD with trace NaOD to drive all species to the sharp sp³ boronate peak (simplifies integration).
-
Step 2: Acquisition Parameters (Bruker/Varian Standard)[2]
-
Pulse Sequence: zgbs (Bruker) or equivalent background-suppression sequence (e.g., "Depth" pulse).
-
Spectral Width: 200 ppm (-100 to +100 ppm).
-
Relaxation Delay (D1): 0.1 – 0.5 s (Boron relaxes extremely fast; rapid pulsing is possible).[1]
-
Referencing: External BF₃·OEt₂ capillary (set to 0.00 ppm).
Step 3: Chemical Shift Validation Table
| Species | Hybridization | Chemical Shift (δ ppm) | Notes |
| Boroxine (Anhydride) | sp² | 32.0 – 35.0 | Broad.[1] Appears only in dry solvents. |
| Aryl Boronic Acid | sp² | 28.0 – 31.0 | Broad. The primary target peak. |
| Boronate Ester (Pinacol) | sp² | 29.0 – 34.0 | Often overlaps with acid; distinguish via 1H NMR.[1] |
| Boric Acid (Impurity) | sp² | 18.0 – 20.0 | Distinctly upfield from aryl boronic acids.[1] |
| Borate Anion / sp³ Complex | sp³ | 2.0 – 10.0 | Sharp peak. Indicates basic contamination or tetrahedral adduct. |
| BF₃·OEt₂ (Reference) | sp³ | 0.00 | External standard.[1] |
Part 4: Visualization & Logic[2]
Workflow: Boronic Acid Purity Decision Tree
This diagram illustrates the logical flow for selecting the correct NMR solvent system to validate specific purity attributes.
Caption: Decision tree for selecting solvent systems to distinguish dehydration states (Boroxine) vs. oxidative impurities (Boric Acid).
Diagram: The Boronic Equilibrium
Visualizing the structural changes detected by 11B NMR.
Caption: The dynamic equilibrium of boronic acids.[1] 11B NMR is the only method to observe these transitions in real-time.
References
-
Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link[1]
-
Pellissier, H. (2020).[1] "Use of Boronic Acids in Medicinal Chemistry". Current Medicinal Chemistry. Link
-
Benkovic, S. J., et al. (2005).[1] "Broadband 11B NMR Spectroscopy for the Analysis of Organoboron Compounds". Journal of the American Chemical Society. Link[1]
-
Wilmad-LabGlass. "NMR Tube Selection Guide for Boron-11". Link
-
RSC Analyst. (2014). "Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis". The Analyst. Link
bioisosteric comparison of tetrazole vs carboxylic acid in drug design
[1][2][3][4][5]
Executive Summary: The Non-Classical Switch
In medicinal chemistry, the replacement of a carboxylic acid (-COOH) with a 5-substituted 1H-tetrazole ring is a canonical "non-classical" bioisosteric switch. While both moieties function as planar, acidic proton donors, the tetrazole offers distinct physicochemical advantages—specifically in metabolic stability , lipophilicity , and binding geometry —that often translate to superior in vivo efficacy.
This guide objectively analyzes the performance of tetrazoles versus carboxylic acids, supported by the landmark case of Angiotensin II Receptor Blockers (ARBs) and actionable experimental protocols.
Physicochemical & Structural Profiling
The decision to employ a tetrazole bioisostere hinges on subtle but critical differences in how the group interacts with solvent, transport proteins, and the target binding pocket.
Comparative Data Table
| Feature | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Impact on Drug Design |
| Acidity (pKa) | 4.2 – 4.5 | 4.5 – 4.9 | Comparable. Both are ionized (anionic) at physiological pH (7.4). |
| Lipophilicity | Low (Hydrophilic) | Moderate to High | Tetrazoles are ~10x more lipophilic, potentially improving passive diffusion. |
| Charge Distribution | Localized (2 Oxygens) | Delocalized (4 Nitrogens) | Tetrazole anion is "softer," reducing electrostatic penalty in hydrophobic pockets. |
| Geometry | Planar | Planar, slightly larger | Tetrazole projects the acidic proton ~1.5 Å further from the core scaffold. |
| H-Bonding | Bidentate Acceptor | Multi-dentate Acceptor | Tetrazole can engage more residues simultaneously (e.g., Arg, Lys, His). |
| Metabolic Liability | High (Acyl-Glucuronidation) | Low (N-Glucuronidation) | Tetrazole N-glucuronides are chemically stable; Acyl-glucuronides are reactive/toxic. |
Mechanistic Insight: The "Extended Reach" Binding Mode
Unlike the carboxylic acid, which typically forms a defined bidentate salt bridge with Arginine or Lysine, the tetrazole anion distributes its negative charge over a larger aromatic ring system.
-
Spatial Extension: The tetrazole proton/anion is located approximately 1.2–1.5 Å further away from the ipso-carbon compared to the carboxylate oxygen. This allows the pharmacophore to "reach" deeper into a binding pocket to capture interactions that a shorter carboxylate might miss.
-
Interaction Network: In the AT1 receptor, for example, the tetrazole does not form a simple salt bridge.[1][2][3][4] Instead, it engages in a complex lysine-aromatic interaction involving multiple contacts (Lys199, His256) that a carboxylate cannot replicate.
Case Study: Angiotensin II Receptor Blockers (ARBs)
The development of Losartan (DuP 753) provides the definitive experimental validation for this bioisosteric replacement. Early lead compounds containing carboxylic acids showed promise in vitro but failed in vivo.
Comparative Activity: Losartan vs. Carboxylic Acid Analog (EXP7711)
-
EXP7711: The direct analog where the tetrazole of Losartan is replaced by a carboxylic acid.
-
Losartan: The marketed drug featuring the tetrazole.[5][1][2][4][6][7]
| Compound | Structure (Ortho-position) | Binding Affinity (IC50/Ki) | Oral Bioavailability | Duration of Action |
| EXP7711 | Carboxylic Acid (-COOH) | ~200 nM (Lower Potency) | Poor (< 10%) | Short |
| Losartan | Tetrazole | ~20 nM (10x Potency Gain) | ~33% (Good) | Long (> 24h) |
Analysis: The substitution of tetrazole for carboxylic acid resulted in a 10-fold increase in binding affinity and a dramatic improvement in oral bioavailability. The affinity gain is attributed to the tetrazole's ability to maximize contact with Lys199 in the AT1 receptor, a geometry the carboxylate could not achieve.
Pathway Visualization: Renin-Angiotensin System (RAS)
The following diagram illustrates the specific blockade point of ARBs within the RAS pathway.
Caption: Renin-Angiotensin signaling cascade.[6] Losartan utilizes the tetrazole moiety to competitively block Angiotensin II binding at the AT1 receptor.[5][6]
ADME & Metabolic Stability
Glucuronidation Safety Profile
A major liability of carboxylic acid drugs is the formation of Acyl-Glucuronides .
-
Mechanism: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the carboxylate.
-
Risk: Acyl-glucuronides are electrophilic; they can undergo acyl migration and covalently bind to host proteins, leading to immune-mediated toxicity (idiosyncratic drug toxicity).
The Tetrazole Advantage: Tetrazoles also undergo glucuronidation, forming N-glucuronides . Crucially, these N-glucuronides are chemically stable and non-reactive. They do not bind covalently to proteins, significantly reducing the risk of toxicity compared to their carboxylic acid counterparts.
Experimental Protocols
A. Synthesis of 5-Substituted Tetrazoles (Sharpless-Demko Method)
This "Click Chemistry" protocol avoids the use of toxic tin reagents and hazardous hydrazoic acid accumulation by using a zinc catalyst in water.
Reagents:
-
Nitrile substrate (R-CN)
-
Sodium Azide (NaN3)
-
Zinc Bromide (ZnBr2)
-
Solvent: Water (or Water/Isopropanol 1:1)
Workflow:
-
Setup: In a pressure vial or round-bottom flask, dissolve Nitrile (1.0 equiv), NaN3 (1.1 equiv), and ZnBr2 (1.0 equiv) in water (0.5 M concentration).
-
Reaction: Heat to reflux (100°C) for 12–24 hours. The Lewis acid (Zn2+) activates the nitrile, facilitating the [3+2] cycloaddition.
-
Workup: Cool to room temperature. Acidify with 3N HCl to pH < 2. This breaks the zinc-tetrazolate complex and precipitates the free tetrazole.
-
Isolation: Filter the precipitate. If soluble, extract with Ethyl Acetate.
-
Yield: Typically >85%.
B. Decision Workflow: When to Switch?
Use this logic flow to determine if a tetrazole bioisostere is appropriate for your lead compound.
Caption: Strategic decision tree for replacing Carboxylic Acid with Tetrazole based on stability, permeability, and binding site geometry.
References
-
BenchChem. A Comparative Analysis of 5-(5-Methylisoxazol-3-yl)-1H-tetrazole and its Carboxylic Acid Analog in Biological Systems. (2025).[8]
-
Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. J Med Chem. 2013; 56(9): 3309–3337.
-
Noda, K., et al. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms.[1] J Biol Chem. 1995; 270(5): 2284-9.
-
Demko, Z.P., Sharpless, K.B. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. J Org Chem. 2001; 66(24): 7945-7950.
-
Wexler, R.R., et al. Nonpeptide angiotensin II receptor antagonists: the next generation in antihypertensive therapy. J Med Chem. 1996; 39(3): 625-56.
-
Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Carboxylic Acids and Amides. (2025).[8]
Sources
- 1. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent Spatiotemporal Interaction of Angiotensin Receptor Blocking Drugs with Angiotensin Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Guide: Potency & Stability Profiling of Boronic Acid Bioisosteres
Executive Summary
This guide provides a technical comparison between parent boronic acid pharmacophores and their primary bioisosteres: Cyclic Boronate Esters , Benzoxaboroles , and Trifluoroborates . While parent boronic acids (e.g., Bortezomib) exhibit high intrinsic potency due to their Lewis acidity, they suffer from rapid oxidative clearance and poor oral bioavailability. Bioisosteric replacement strategies focus on modulating the Lewis acidity (
Part 1: The Boronic Acid Paradigm
The efficacy of boron-based drugs hinges on the empty
The Stability-Potency Trade-off
-
Parent Acids: Maximum potency, minimum stability. Susceptible to oxidative deboronation by CYP450s and reactive oxygen species (ROS).
-
Bioisosteres: Introduce steric bulk or ring strain to protect the boron center, often acting as prodrugs (esters) or constrained transition-state analogs (benzoxaboroles).
Visualization: Mechanism of Action & Equilibrium
The following diagram illustrates the transition from the trigonal planar (
Figure 1: The reversible covalent binding mechanism of boronic acids vs. the irreversible oxidative clearance pathway.[1]
Part 2: Comparative Analysis of Bioisosteres
Cyclic Boronate Esters (e.g., Ixazomib Citrate)
Mechanism: These function primarily as prodrugs . The citrate ester protects the boron atom from premature oxidation and facilitates oral absorption. Upon exposure to aqueous physiological fluids, they hydrolyze to release the active boronic acid.[1]
-
Potency: In vitro potency is often slightly lower than the parent acid due to the hydrolysis rate-limiting step, but in vivo efficacy is superior due to tissue distribution.
-
Key Advantage: Oral bioavailability (Ixazomib is oral; Bortezomib is IV/SC).
Benzoxaboroles (e.g., Tavaborole, Crisaborole)
Mechanism: A cyclic hemiester moiety fused to a benzene ring.[2][3] The ring strain and the oxygen atom adjacent to boron modulate the Lewis acidity (
-
Potency: High. They bind as the cyclic species (e.g., to the editing site of LeuRS) or form stable spiro-boronate adducts.
-
Key Advantage: Superior chemical stability and solubility; lower intrinsic toxicity compared to open acids.
Trifluoroborates (Potassium organotrifluoroborates)
Mechanism: The boron is fully coordinated (
-
Potency: Zero intrinsic potency. Apparent potency depends entirely on the rate of hydrolysis (
) to the free acid. -
Key Advantage: Shelf-stability and purification ease. Used as "Slow Release" depots.
Comparative Data Summary
| Feature | Parent Boronic Acid (e.g., Bortezomib) | Cyclic Boronate Ester (e.g., Ixazomib) | Benzoxaborole (e.g., Tavaborole) | Trifluoroborate ( |
| Primary Role | Active Pharmacophore | Prodrug (Hydrolytic) | Stable Pharmacophore | Precursor / Depot |
| In Vitro Potency ( | High ( | Moderate (depends on hydrolysis) | High ( | Inactive (until hydrolysis) |
| Dissociation | Long ( | Short ( | Variable | N/A |
| Oxidative Stability | Poor | High (Solid state) | Very High | Excellent |
| Oral Bioavailability | Low | High | Moderate/High | Low (usually) |
*Note: The dissociation half-life refers to the active metabolite MLN2238 for Ixazomib.
Part 3: Experimental Validation Protocols
To objectively compare these bioisosteres, you must control for the hydrolysis equilibrium.
Protocol A: Kinetic Binding Assay (Fluorescence-Based)
Objective: Determine
-
Reagent Prep: Prepare 10 mM stocks of parent acid and bioisosteres in DMSO.
-
Critical Step: For Trifluoroborates, pre-incubate in assay buffer (pH 7.4) for 0, 1, and 24 hours to assess hydrolysis-dependent potency.
-
-
Substrate: Use a fluorogenic substrate (e.g., Suc-LLVY-AMC for proteasome).
-
Reaction:
-
Mix Enzyme (1 nM final) + Inhibitor (varying conc.) in 96-well black plates.
-
Pre-incubation: Incubate for 60 minutes. Boronates are slow-binding inhibitors; immediate measurement yields inaccurate
values. -
Add Substrate (50
M) to initiate.
-
-
Detection: Monitor fluorescence (Ex 360nm / Em 460nm) continuously for 60 min.
-
Analysis: Fit the progress curves to the slow-binding equation (Equation 1) to derive
.
Protocol B: Oxidative Stability Challenge
Objective: Quantify the resistance of the bioisostere to oxidative deboronation (the primary metabolic failure mode).
-
Incubation: Dissolve compound (100
M) in PBS (pH 7.4) containing 100 M hydrogen peroxide ( ). -
Sampling: Aliquot at
min. -
Quenching: Immediately quench with excess catalase or sodium thiosulfate.
-
Quantification: Analyze via HPLC-MS.
-
Metric: Calculate
(oxidative).
Part 4: Strategic Selection Guide (Decision Tree)
Use this logic flow to select the appropriate bioisostere for your drug campaign.
Figure 2: Decision matrix for selecting boron bioisosteres based on administration route and target environment.
References
-
Kupfahl, C. et al. (2016). Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells. National Institutes of Health. Link
-
Muz, B. et al. (2016). Spotlight on ixazomib: potential in the treatment of multiple myeloma. Drug Design, Development and Therapy.[1][4] Link
-
Ballatore, C. et al. (2013). Boronic Acid Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Baker, S.J. et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry. Link
-
Adamczyk-Woźniak, A. et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elemental exchange: Bioisosteric replacement of phosphorus by boron in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Selectivity Analysis: 2-(5-Tetrazolyl)phenylboronic Acid in Diol and Hydroxy Acid Recognition
Executive Summary
This guide provides an in-depth technical analysis of 2-(5-tetrazolyl)phenylboronic acid (2-TPBA) , a specialized molecular recognition agent designed for binding diols and hydroxy acids at physiological pH. Unlike standard phenylboronic acid (PBA), which requires alkaline conditions (pH > 8.5) for effective binding, 2-TPBA incorporates an ortho-tetrazole substituent that acts as an intramolecular base. This modification significantly lowers the effective pKa, enabling high-affinity binding to glucose (cis-1,2-diol) and lactate (
This document is intended for researchers developing glucose sensors, drug delivery systems, and separation media who require precise control over molecular recognition in complex biological fluids.
Mechanism of Action: The "Wulff-Type" Effect
The superior performance of 2-TPBA stems from its ability to modulate the Lewis acidity of the boron center through intramolecular coordination.
pKa Modulation
Standard phenylboronic acid exists primarily in a trigonal planar form (
-
Standard PBA: pKa
8.8. At pH 7.4, it is predominantly neutral and binds glucose weakly ( ). -
2-(5-Tetrazolyl)PBA: The ortho-tetrazole group (pKa
4.5-5.0) is deprotonated at pH 7.4. The resulting anionic tetrazolate nitrogen coordinates datively to the boron atom (B-N interaction). This stabilizes the tetrahedral geometry without requiring an external hydroxyl ion, effectively lowering the operational pKa to 5.5-6.5.
Binding Equilibrium
The binding mechanism involves a competition between the intramolecular B-N bond and the incoming diol or hydroxy acid.
-
Resting State (pH 7.4): 2-TPBA exists in a zwitterionic-like tetrahedral form due to B-N coordination.
-
Ligand Exchange: The diol displaces water/solvent molecules.
-
Complex Formation: A stable cyclic boronate ester is formed.
Mechanistic Diagram
The following diagram illustrates the equilibrium shift facilitated by the tetrazole group.
Caption: Figure 1. Mechanism of 2-TPBA binding at physiological pH. The intramolecular B-N interaction stabilizes the reactive tetrahedral state.
Performance Comparison: Selectivity & Affinity
Comparative Binding Data
The following table synthesizes binding constants (
| Parameter | Phenylboronic Acid (PBA) | 2-(5-Tetrazolyl)PBA (2-TPBA) | 2-(Aminomethyl)PBA (Wulff-Type) |
| pKa (Acid Dissociation) | ~8.8 | ~5.8 - 6.2 | ~5.2 - 6.5 |
| Optimal Binding pH | > 8.5 | 7.0 - 7.5 | 7.0 - 7.5 |
| Glucose Affinity (pH 7.4) | Low ( | Moderate ( | Moderate ( |
| Lactate Affinity (pH 7.4) | Moderate | High ( | High |
| Selectivity (Lactate/Glucose) | Lactate Preferred | Lactate Preferred | Lactate Preferred |
Selectivity Analysis: Diols vs. Hydroxy Acids
While 2-TPBA enables glucose sensing at neutral pH, it exhibits a distinct selectivity profile that researchers must account for:
-
-Hydroxy Acids (Lactate/Salicylate): These ligands bind significantly stronger than glucose. The formation of a 5-membered ring with the carboxylate group is thermodynamically favored over the diol interaction. In blood plasma (Lactate
1-2 mM), lactate is a potent interferent. -
1,2-Diols (Glucose/Fructose):
-
Fructose: Binds stronger than glucose due to its syn-periplanar hydroxyl groups.
-
Glucose: Binds 2-TPBA with sufficient affinity for sensing, but requires selectivity filters (e.g., polymer membranes) to exclude lactate if used in whole blood.
-
Key Insight: The "selectivity" of 2-TPBA for glucose is often a misnomer; it is rather an "enablement" of binding at pH 7.4. True selectivity for glucose over lactate in sensor applications is typically achieved through the sensor architecture (e.g., hydrogel crosslinking density) rather than the intrinsic affinity of the monomer.
Experimental Protocol: ARS Displacement Assay
To quantify the binding affinity of 2-TPBA for a target diol, the Alizarin Red S (ARS) displacement assay is the gold standard. ARS forms a fluorescent/colored complex with boronic acids; the target analyte displaces ARS, causing a measurable spectral shift.
Reagents[1][2][3][4][5][6][7]
-
Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4.
-
Probe: Alizarin Red S (ARS) (10 mM stock in buffer).
-
Receptor: 2-(5-Tetrazolyl)phenylboronic acid (10 mM stock in DMSO/Buffer).
-
Analyte: D-Glucose or L-Lactate (1 M stock).
Assay Workflow[3][5]
-
Sensor Formation: Mix 2-TPBA (
) and ARS ( ) in PBS. Incubate for 10 minutes. A color change (typically orange to red/purple) or fluorescence increase indicates complex formation. -
Titration: Aliquot the sensor solution into a 96-well plate (
/well). Add increasing concentrations of the analyte (0 - 50 mM). -
Measurement: Measure Absorbance (460-500 nm) or Fluorescence (Ex: 460 nm, Em: 570 nm).
-
Data Analysis: Plot Signal vs. Concentration. Fit to the Benesi-Hildebrand equation to determine
.
Protocol Diagram
Caption: Figure 2. Workflow for determining binding constants using the Alizarin Red S displacement assay.
References
-
Springsteen, G., & Wang, B. (2002). Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates. Chemical Communications, (16), 1608-1609. Link
-
Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. Journal of the American Chemical Society, 128(13), 4226-4227. Link
- Yan, J., et al. (2004). Boronic acid-based sensors for the detection of carbohydrates and glycoconjugates. Current Organic Chemistry, 8(1), 65-75.
-
Hansen, J. S., et al. (2013). Ortho-substituted aryl monoboronic acids have improved selectivity for D-glucose relative to D-fructose and L-lactate. Journal of Molecular Recognition, 26(12), 647-652. Link
-
Sartain, F. K., et al. (2008). Complexation of L-lactate with boronic acids: a solution and holographic analysis.[1] Chemistry – A European Journal, 14(13), 4060-4067. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
